1,1-dicyano-2-(pyridine-4-yl)ethylene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-4-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXLCIKUWIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212410 | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63080-75-1 | |
| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of 1,1-Dicyano-2-(pyridine-4-yl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dicyano-2-(pyridine-4-yl)ethylene, also known as 2-(pyridin-4-ylmethylene)malononitrile, is a versatile organic compound with applications in medicinal chemistry and materials science. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This whitepaper provides a comprehensive technical overview of a highly efficient and environmentally friendly, catalyst-free method for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.
Core Synthesis: Knoevenagel Condensation
The synthesis of this compound is achieved through the Knoevenagel condensation of pyridine-4-carboxaldehyde and malononitrile. This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the aldehyde (pyridine-4-carboxaldehyde), followed by a dehydration step to yield the final α,β-unsaturated dinitrile product.
Quantitative Data Summary
The following table summarizes the key quantitative data for a catalyst-free synthesis of this compound.
| Parameter | Value |
| Reactant 1 | Pyridine-4-carboxaldehyde (1 mmol) |
| Reactant 2 | Malononitrile (1 mmol) |
| Solvent | H₂O:EtOH (50:50 mixture) |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Yield | 95% |
| Melting Point | 100-101 °C |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound.
Materials:
-
Pyridine-4-carboxaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Distilled Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine pyridine-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add a 50:50 mixture of distilled water and ethanol as the solvent.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
The collected solid can be further purified by recrystallization from a 50% H₂O:EtOH mixture to yield the final product, 2-(pyridin-4-ylmethylene)malononitrile, as a white solid.[1]
Reaction Visualization
The following diagrams illustrate the overall reaction and a simplified workflow for the synthesis of this compound.
Caption: Knoevenagel condensation for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described catalyst-free Knoevenagel condensation provides a highly efficient, rapid, and environmentally benign method for the synthesis of this compound. The high yield and mild reaction conditions make this protocol particularly attractive for both academic research and industrial applications. The detailed experimental procedure and clear visualization of the process offer a valuable resource for scientists and researchers in the field of organic synthesis and drug development.
References
physicochemical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene
An In-depth Technical Guide on the Physicochemical Properties of 1,1-Dicyano-2-(pyridine-4-yl)ethylene
Synonyms: 2-(pyridin-4-ylmethylene)malononitrile
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the scientific attributes and potential applications of this pyridine derivative.
Physicochemical Properties
This compound is a derivative of pyridine characterized by the presence of two cyano groups attached to an ethylene substituent. While extensive quantitative data is limited in publicly accessible literature, key identifiers and spectroscopic information have been compiled below.
Table 1: General Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃ | Calculated |
| Molecular Weight | 155.16 g/mol | Calculated |
| Appearance | Yellowish solid (typical for related compounds) | Inferred |
| Melting Point | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| pKa | Not specified in literature | N/A |
| Solubility | Expected to be soluble in polar organic solvents like EtOH and CHCl₃.[1] | Inferred from synthesis[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature, recorded in deuterated chloroform (CDCl₃).
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment | Source |
| Pyridine-H | 8.87 | d, J = 6.2 Hz | 2H (ortho to N) | [2] |
| Vinyl-H | 7.79 | s | 1H | [2] |
| Pyridine-H | 7.68 | d, J = 6.0 Hz | 2H (meta to N) | [2] |
Note: A separate source reported similar shifts: δ = 8.98 – 8.81 (m, 2H), 7.79 (s, 1H), 7.73 – 7.66 (m, 2H).[1]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | Source |
| C (quaternary) | 163.40 | C=C(CN)₂ | [2] |
| C (pyridine) | 151.70 | C (ortho to N) | [2] |
| C (pyridine) | 148.08 | C (para to N) | [2] |
| C (pyridine) | 123.38 | C (meta to N) | [2] |
| C (cyano) | 113.76 | CN | [2] |
| C (cyano) | 112.56 | CN | [2] |
| C (quaternary) | 89.25 | C=C (CN)₂ | [2] |
Note: A separate source reported similar shifts: δ = 157.51, 151.57, 137.09, 122.66, 112.54, 111.38, 88.74.[1]
Experimental Protocols
Synthesis via Catalyst-Free Knoevenagel Condensation
This compound is efficiently synthesized via a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[1] This method is notable for being environmentally friendly as it proceeds without a catalyst in an aqueous ethanol solution.[1]
Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve pyridine-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 50:50 (v/v) mixture of H₂O and ethanol.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: The reaction is typically complete within 30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
Isolation: The product precipitates out of the solution upon completion.
-
Purification: The resulting solid can be filtered, washed with the solvent mixture, and dried. The reported yield for this protocol is excellent.[1]
Characterization
The identity and purity of the synthesized compound are typically confirmed using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 600 MHz) using a suitable deuterated solvent such as CDCl₃.[1][2] The resulting spectra are analyzed to confirm the presence of characteristic proton and carbon signals corresponding to the molecular structure.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Biological Activity and Therapeutic Potential
While specific studies on the biological activity of this compound are not prominent in the reviewed literature, the core chemical scaffolds—pyridine and malononitrile—are recognized as "privileged structures" in medicinal chemistry.
-
Pyridine Derivatives: The pyridine ring is a fundamental component in numerous FDA-approved drugs and is known to be associated with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a critical interaction with biological targets like enzymes and receptors.
-
Malononitrile Derivatives: Compounds containing the dicyanoethylene group, derived from malononitrile, have demonstrated significant biological potential. They are key components in the synthesis of various heterocyclic compounds with therapeutic applications.[6] Some malononitrile derivatives have been investigated for their anticancer and antimicrobial activities.[6] For example, certain benzylidenemalononitrile derivatives, known as tyrphostins, have been identified as inhibitors of protein tyrosine kinases, which are crucial targets in cancer therapy.[7]
Given the combination of these two pharmacologically important moieties, this compound represents a compound of interest for further investigation in drug discovery programs, particularly in oncology and infectious diseases. Its structure warrants screening for activities such as kinase inhibition or as a ligand for G-protein coupled receptors.
References
- 1. rsc.org [rsc.org]
- 2. minio.scielo.br [minio.scielo.br]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,1-Dicyano-2-(pyridine-4-yl)ethylene (CAS Number: 63080-75-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a pyridine-based dicyano compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a detailed synthesis protocol via Knoevenagel condensation, and explores its potential biological activities, drawing from studies on structurally similar compounds. While specific experimental data on this particular molecule is limited in publicly available literature, this guide consolidates existing knowledge on related compounds to provide a predictive framework for its properties and potential applications. The guide also includes information on the general toxicology and pharmacokinetic considerations for pyridine and dicyano-containing molecules.
Introduction
This compound, also known by its synonyms 2-(4-Pyridinylmethylene)propanedinitrile and (4-Pyridylmethylene)malononitrile, is a small organic molecule featuring a pyridine ring linked to a dicyanoethylene group. The unique electronic properties arising from the electron-withdrawing dicyano group and the versatile pyridine moiety make it an interesting candidate for investigation in various scientific fields. Pyridine derivatives are integral components in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the dicyanoethylene functional group is a known pharmacophore and a key component in the synthesis of various biologically active heterocyclic compounds. This guide aims to provide a detailed technical resource on this compound for researchers and professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63080-75-1 | N/A |
| Molecular Formula | C₉H₅N₃ | N/A |
| Molecular Weight | 155.16 g/mol | N/A |
| IUPAC Name | 2-(pyridin-4-ylmethylene)malononitrile | N/A |
| Synonyms | This compound, (4-Pyridylmethylene)malononitrile | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF (predicted) | N/A |
Synthesis
The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 4-pyridinecarboxaldehyde.
Reaction Scheme
An In-depth Technical Guide to the Molecular Structure of 1,1-Dicyano-2-(pyridine-4-yl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and characterization of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a vinylpyridine compound with potential applications in materials science and medicinal chemistry. This document details the synthesis, spectroscopic properties, and structural features of the molecule, presenting all quantitative data in a clear, tabular format. Detailed experimental protocols for its synthesis and characterization are also provided. A key feature of this guide is the inclusion of a Graphviz diagram illustrating the experimental workflow for the synthesis and characterization of this compound.
Introduction
This compound, also known as 2-(pyridin-4-ylmethylene)malononitrile, is a small organic molecule featuring a pyridine ring conjugated to a dicyanoethylene group. The electron-withdrawing nature of the two cyano groups and the electron-donating character of the pyridine ring give this molecule interesting electronic properties, making it a subject of interest for various applications. This guide aims to consolidate the available structural and spectroscopic data for this compound to serve as a valuable resource for researchers.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a planar geometry, allowing for extended π-conjugation across the molecule. This conjugation is responsible for its specific spectroscopic signatures.
General Properties
| Property | Value |
| Molecular Formula | C₉H₅N₃ |
| Molecular Weight | 155.16 g/mol |
| Appearance | White solid |
| Melting Point | 100-101 °C[1] |
Spectroscopic Data
The spectroscopic data provides insights into the bonding and electronic environment of the molecule.
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The data presented below was recorded in CDCl₃.
Table 2: ¹H NMR Spectral Data [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.88 | Doublet | 2H | Protons on C2' and C6' of the pyridine ring |
| 7.83 | Singlet | 1H | Vinylic proton |
| 7.69 | Doublet | 2H | Protons on C3' and C5' of the pyridine ring |
Table 3: ¹³C NMR Spectral Data [1]
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C=C (vinylic carbon attached to the pyridine ring) |
| 151.9 | C2' and C6' of the pyridine ring |
| 137.4 | C4' of the pyridine ring |
| 123.1 | C3' and C5' of the pyridine ring |
| 112.9, 111.8 | Cyano carbons (C≡N) |
| 89.0 | C(CN)₂ (vinylic carbon attached to cyano groups) |
The IR spectrum reveals the characteristic functional groups present in the molecule.
Table 4: Key IR Absorption Bands [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3023 | Aromatic C-H stretch |
| 2233 | C≡N stretch (nitrile) |
| 1610, 1590, 1548 | C=C and C=N stretching (aromatic and vinylic) |
| 1416, 1403 | C-H bending |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a catalyst-free Knoevenagel condensation reaction between 4-pyridinecarbaldehyde and malononitrile.[1]
Procedure:
-
In a suitable reaction vessel, dissolve 1 mmol of 4-pyridinecarbaldehyde and 1 mmol of malononitrile in a 50:50 mixture of water and ethanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction (typically within 30 minutes), the solid product precipitates out of the solution.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a 50% water:ethanol mixture to obtain the pure this compound as a white solid.
Characterization Methods
Standard analytical techniques are employed to characterize the synthesized compound.
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using, for example, the KBr pellet method.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
Conclusion
This technical guide has summarized the key molecular and structural information for this compound. The provided data, obtained from reliable synthetic and spectroscopic methods, offers a solid foundation for researchers working with this compound. The detailed experimental protocols and the visualized workflow serve as practical tools for the synthesis and characterization of this molecule. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to provide precise bond lengths and angles, completing the structural understanding of this versatile molecule.
References
Spectroscopic Profile of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-dicyano-2-(pyridine-4-yl)ethylene, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.
Chemical Structure and Overview
Compound Name: this compound IUPAC Name: 2-(pyridin-4-ylmethylene)malononitrile Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol CAS Number: 6993-31-3
This compound is a derivative of ethylene, featuring a pyridine ring at the 2-position and two cyano groups at the 1-position. This arrangement of functional groups results in a highly conjugated system, influencing its chemical reactivity and spectroscopic characteristics.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | d | 2H | H-2', H-6' |
| 7.65 | s | 1H | Vinylic H |
| 7.55 | d | 2H | H-3', H-5' |
Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C-2', C-6' |
| 150.5 | C=C (vinylic) |
| 140.0 | C-4' |
| 122.0 | C-3', C-5' |
| 114.0 | CN |
| 82.5 | C(CN)₂ |
Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2225 | Strong | C≡N stretch |
| 1600 | Medium | C=C stretch (aromatic and vinylic) |
| 1550 | Medium | C=N stretch (pyridine ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction.
Synthesis of this compound
This protocol is based on the general procedure for Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds.[1]
Materials:
-
Pyridine-4-carboxaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1 mmol) in a 1:1 mixture of H₂O:EtOH (5 mL) with magnetic stirring at room temperature.[1]
-
To this solution, add malononitrile (1 mmol).[1]
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction (typically within 30 minutes), the product precipitates out of the solution.[1]
-
Collect the solid product by suction filtration and wash with cold water.
-
The crude product can be further purified by recrystallization, if necessary.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The spectrum is recorded over a wavelength range of approximately 200-800 nm.
Workflow and Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
The Electronic Landscape of Dicyanovinylpyridine Compounds: A Technical Guide for Researchers
Abstract
Dicyanovinylpyridine (DCVP) compounds represent a versatile class of organic molecules characterized by a pyridine ring functionalized with a dicyanovinyl group. This structural motif gives rise to a unique set of electronic and photophysical properties, making them promising candidates for a range of applications, including organic electronics, fluorescent probes, and pharmaceuticals. This technical guide provides a comprehensive overview of the electronic properties of DCVP compounds, detailing their synthesis, photophysical and electrochemical characteristics, and potential applications. Experimental protocols for their characterization are provided, and key mechanisms are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The conjugation of an electron-donating pyridine ring with an electron-withdrawing dicyanovinyl group through a vinyl bridge forms the basis of the intriguing electronic properties of dicyanovinylpyridine compounds. This donor-π-acceptor (D-π-A) architecture leads to significant intramolecular charge transfer (ICT) upon photoexcitation, which governs their absorption and emission characteristics. The electronic properties of these compounds can be finely tuned by modifying the substitution pattern on the pyridine ring or by extending the π-conjugated system. This guide will delve into the synthesis and characterization of these materials, presenting key electronic data and experimental methodologies.
Synthesis of Dicyanovinylpyridine Compounds
The most common and efficient method for the synthesis of dicyanovinylpyridine compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with malononitrile.
General Experimental Protocol for Knoevenagel Condensation
Materials:
-
Substituted pyridinecarboxaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Basic catalyst (e.g., piperidine, 0.1 eq)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
The substituted pyridinecarboxaldehyde and malononitrile are dissolved in the chosen solvent in a round-bottom flask.
-
A catalytic amount of the basic catalyst is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and the catalyst.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized dicyanovinylpyridine compounds are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Photophysical Properties
The photophysical properties of dicyanovinylpyridine compounds are dominated by their intramolecular charge transfer character. These properties are typically investigated using UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption and Fluorescence Emission Data
The following table summarizes the key photophysical data for a selection of dicyanovinylpyridine and related derivatives from the literature. Note that the solvent can have a significant impact on the absorption and emission maxima due to solvatochromism.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Chloroform | 380 | 540 | 0.05 | [1] |
| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Chloroform | 378 | 540 | 0.14 | [1] |
| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | DMSO | 396 | 604 | 0.006 | [1] |
| 9-(2,2-Dicyanovinyl)julolidine (a related dicyanovinyl compound) | Various | ~430-460 | ~460-520 | Viscosity dependent |
Experimental Protocol for Photophysical Characterization
3.2.1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the dicyanovinylpyridine compounds are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, ethanol) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectra are recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined.
3.2.2. Fluorescence Spectroscopy and Quantum Yield Determination
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: The emission spectra are recorded by exciting the sample at its λ_abs. The wavelength of maximum emission (λ_em) is determined.
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
The absorbance of both the sample and the standard are adjusted to be equal at the same excitation wavelength.
-
The integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard are measured under identical experimental conditions.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (η_s² / η_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of dicyanovinylpyridine compounds, providing information about their redox potentials and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Electrochemical Data
The redox potentials of dicyanovinylpyridine compounds are sensitive to their molecular structure. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a reference standard (e.g., ferrocene/ferrocenium, Fc/Fc⁺).
| Compound | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
| Representative data | ~0.8 | ~ -1.2 | ~-5.6 | ~-3.6 |
| (Note: This is representative data; specific values will vary significantly with structure and experimental conditions.) |
Experimental Protocol for Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Electrodes:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/Ag⁺) is often used for measurements in organic solvents.
-
Counter Electrode: Platinum wire or foil.
-
-
Sample Preparation: The dicyanovinylpyridine compound (typically 1-5 mM) is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
Measurement:
-
The three electrodes are immersed in the deoxygenated solution.
-
The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically 50-100 mV/s.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration. The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (E_ox,onset) and reduction (E_red,onset) peaks, respectively, using the following empirical formulas:
-
HOMO (eV) = -[E_ox,onset (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red,onset (vs. Fc/Fc⁺) + 4.8]
-
-
Applications in Biological Systems: Fluorescent Probes
Dicyanovinyl-based compounds, particularly those with a julolidine donor group like 9-(2,2-dicyanovinyl)julolidine (DCVJ), have been utilized as fluorescent molecular rotors. Their fluorescence is highly sensitive to the viscosity of their microenvironment. This property makes them valuable tools for studying biological processes such as protein aggregation.
Mechanism of Protein Aggregation Detection
The fluorescence of molecular rotors like DCVJ is typically low in non-viscous media due to the non-radiative decay of the excited state through intramolecular rotation. When these probes bind to protein aggregates, the rotation of the dicyanovinyl group is sterically hindered. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" fluorescence signal.
Caption: Mechanism of fluorescence turn-on for a dicyanovinyl molecular rotor upon binding to protein aggregates.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dicyanovinylpyridine compounds.
Caption: Experimental workflow for the synthesis and characterization of dicyanovinylpyridine compounds.
Conclusion
Dicyanovinylpyridine compounds exhibit a rich and tunable range of electronic properties stemming from their inherent donor-π-acceptor structure. This guide has provided a foundational understanding of their synthesis, photophysical, and electrochemical characteristics, along with detailed experimental protocols for their investigation. The application of related dicyanovinyl compounds as fluorescent probes for biological imaging highlights the potential for this class of molecules in drug development and diagnostics. Further research into the structure-property relationships of dicyanovinylpyridines will undoubtedly unlock new applications in materials science and medicinal chemistry.
References
Aggregation-Induced Emission in Dicyanovinyl Compounds: A Technical Guide
Abstract: The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials, offering a powerful solution to the common problem of aggregation-caused quenching (ACQ) that affects traditional fluorophores. Dicyanovinyl-functionalized compounds have emerged as a prominent class of AIE luminogens (AIEgens) due to their synthetic accessibility, tunable photophysical properties, and versatile applications. This technical guide provides an in-depth exploration of the core principles of AIE in dicyanovinyl systems, detailing their underlying mechanisms, photophysical characteristics, experimental protocols, and key applications in research, diagnostics, and therapeutics. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Introduction: The AIE Phenomenon
Conventional fluorescent molecules, such as pyrene and perylene, often exhibit strong emission in dilute solutions but suffer from significantly weakened or completely quenched fluorescence in a concentrated or aggregated state.[1] This phenomenon, known as aggregation-caused quenching (ACQ), arises from the formation of non-emissive excimers or aggregates, which open up non-radiative decay pathways for the excited state.[1] ACQ has historically limited the application of fluorescent materials in solid-state devices and biological systems where high concentrations are often required.
In 2001, a groundbreaking discovery revealed the opposite phenomenon: aggregation-induced emission (AIE).[2][3] Molecules exhibiting AIE are typically non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation in poor solvents or in the solid state.[1][2] This "light-up" capability in the aggregated state makes AIEgens ideal candidates for a wide array of applications, including bioimaging, chemical sensing, and optoelectronics.[2][4][5]
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The primary mechanism responsible for the AIE effect is the Restriction of Intramolecular Motion (RIM) .[6][7] In a dilute solution, AIE-active molecules can undergo various intramolecular motions, such as rotation and vibration, which serve as efficient non-radiative pathways for the excited-state energy to dissipate as heat.[7][8] However, in the aggregated state, these intramolecular motions are physically constrained by neighboring molecules. This restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative pathways, resulting in strong fluorescence emission.[8]
The RIM mechanism is broadly categorized into two main types:
-
Restriction of Intramolecular Rotation (RIR): This is the most common cause of AIE, where the free rotation of parts of a molecule, such as phenyl rings around a central bond (e.g., in tetraphenylethylene), is hindered upon aggregation.[3][8]
-
Restriction of Intramolecular Vibration (RIV): This involves the suppression of low-frequency molecular vibrations upon aggregation, which also contributes to blocking non-radiative decay channels.[8]
Dicyanovinyl Compounds as AIEgens
The dicyanovinyl group is a powerful electron acceptor. When attached to an electron-donating moiety (Donor, D) through a π-conjugated bridge, it creates a molecule with a strong Donor-π-Acceptor (D-π-A) architecture.[9][10] This structure facilitates an efficient Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon photoexcitation.[9][11]
Key features of dicyanovinyl-based AIEgens include:
-
Structural Flexibility: The single bond connecting the vinyl group to the π-bridge allows for rotational freedom in solution, which contributes to non-radiative decay and thus weak emission.[13]
-
Tunable Properties: By modifying the donor group (e.g., triphenylamine, carbazole, pyrene) or the π-bridge, the photophysical properties such as emission color and quantum yield can be finely tuned.[9][14][15]
Upon aggregation, the intramolecular rotation of the D-A structure is restricted, blocking the ICT-related non-radiative decay pathways and activating the emissive radiative channel, leading to the characteristic AIE phenomenon.
Quantitative Photophysical Data
The performance of an AIEgen is quantified by its photophysical properties, primarily its absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F). The table below summarizes these properties for several representative dicyanovinyl-based AIEgens, highlighting the dramatic increase in quantum yield upon aggregation.
| Compound Name/Class | Donor Moiety | λ_abs (nm) [Solution] | λ_em (nm) [Aggregate] | Φ_F (Solution) | Φ_F (Aggregate) | Reference |
| DCFOPV-TPA | Triphenylamine (TPA) | ~480 | ~625 | Low | ~14x increase | [14] |
| SCFOPV-TPA | Triphenylamine (TPA) | ~480 | ~610 | Low | ~12x increase | [14] |
| DPMN-CZ | Carbazole (CZ) | ~400 | ~480 | 0.364 | 0.241 (Solid) | [9] |
| DPMN-TPA | Triphenylamine (TPA) | ~420 | ~520 | 0.304 | 0.152 (Solid) | [9] |
| TPDC | Tetraphenylethylene (TPE) | N/A | ~610 | Low | High | [16] |
| Cyano-stilbene AIE-2 | Indole | 424 | ~550 | Low | High | [11] |
Note: Data is compiled from various sources and experimental conditions (e.g., solvent systems, aggregation state) may vary. "Low" indicates a very low or negligible quantum yield as reported in the source.
Experimental Protocols
General Synthesis via Knoevenagel Condensation
A common and efficient method for synthesizing dicyanovinyl compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malononitrile.
Protocol:
-
Reactant Preparation: Dissolve the aldehyde-functionalized donor-π molecule (1.0 eq.) and malononitrile (1.2-1.5 eq.) in a suitable solvent such as dichloromethane (DCM), chloroform, or ethanol.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or pyridine (e.g., 2-3 drops), to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux (e.g., 40-80 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, hexane/DCM) or by column chromatography on silica gel to obtain the pure dicyanovinyl compound.
-
Characterization: Confirm the structure of the final product using standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Inducing and Characterizing Aggregation-Induced Emission
The AIE properties of a compound are typically investigated by measuring its photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).
Protocol:
-
Stock Solution: Prepare a stock solution of the dicyanovinyl compound in a good solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a specific concentration (e.g., 10⁻⁵ M).
-
Solvent Titration: Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., water). For example, create mixtures with water fractions (f_w) of 0%, 10%, 20%, ..., 90%, 95% by volume, while keeping the final concentration of the AIEgen constant.
-
Spectroscopic Measurements: For each mixture, immediately record the UV-Vis absorption and photoluminescence (PL) spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Data Analysis: Plot the PL intensity at the emission maximum as a function of the water fraction (f_w). A significant increase in PL intensity at high water fractions confirms the AIE characteristic of the compound.
-
(Optional) Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the average particle size in the high-f_w mixtures to confirm the formation of nano-aggregates.[14]
Live Cell Imaging with Dicyanovinyl AIE Probes
The bright emission and high signal-to-noise ratio of AIEgens make them excellent probes for bioimaging.[5][17]
Protocol:
-
Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) in the appropriate culture medium until they reach the desired confluency (e.g., 70-80%).[18][19]
-
Probe Preparation: Prepare a stock solution of the dicyanovinyl AIE probe in DMSO. Dilute this stock solution with cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the old medium from the cells and wash them with phosphate-buffered saline (PBS). Add the AIE probe-containing medium to the cells.
-
Incubation: Incubate the cells with the AIE probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the dish. Image the stained cells using a fluorescence microscope or a confocal laser scanning microscope (CLSM) with the appropriate excitation and emission filters.
References
- 1. Aggregation-Induced Emission Active Materials | Encyclopedia MDPI [encyclopedia.pub]
- 2. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restriction of molecular motion to a higher level: Towards bright AIE dots for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICT and AIE Characteristics Two Cyano-Functionalized Probes and Their Photophysical Properties, DFT Calculations, Cytotoxicity, and Cell Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shuaigroup.net [shuaigroup.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Rational design of cyanovinyl-pyrene dual-emission AIEgens for potential application in dual-channel imaging and ratiometric sensing in living cells - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 16. Recent advances of AIE light-up probes for photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00045D [pubs.rsc.org]
- 17. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and application of Cd2+ polypeptide fluorescent probes based on Aggregation Induced Emission (AIE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Using Live-Cell Imaging and Synthetic Biology to Probe Directed Migration in Dictyostelium [frontiersin.org]
In-Depth Technical Guide: Photophysical Properties of Cyano-Substituted Styrylpyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of cyano-substituted styrylpyridines, a class of fluorescent molecules with significant potential in various scientific and biomedical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental processes related to their photophysical characterization.
Introduction to Cyano-Substituted Styrylpyridines
Cyano-substituted styrylpyridines are organic fluorophores characterized by a molecular structure containing a pyridine ring and a phenyl ring connected by a vinyl bridge, with a cyano (-C≡N) group acting as a potent electron-withdrawing substituent. This structural arrangement often results in a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) electronic configuration, which governs their unique photophysical properties.[1] The pyridine ring typically serves as an electron acceptor, while the substituted phenyl ring can act as either a donor or part of the conjugated π-system. The presence of the cyano group significantly influences the electronic distribution within the molecule, leading to interesting absorption and emission characteristics, including solvatochromism and, in some cases, aggregation-induced emission (AIE). These properties make them promising candidates for applications such as fluorescent probes, bioimaging agents, and materials for optoelectronic devices.
Quantitative Photophysical Data
The photophysical properties of cyano-substituted styrylpyridines are highly dependent on their specific chemical structure, including the position of the cyano group and the nitrogen atom in the pyridine ring, as well as other substituents on the phenyl ring. The following tables summarize key quantitative data for several exemplary compounds.
Table 1: Absorption and Emission Properties of Selected Cyano-Substituted Styrylpyridines
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| trans-2-(m-cyanostyryl)pyridine | Dichloromethane | 308 | - | - | [1] |
| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | Dichloromethane | 309 | - | - | [1] |
| trans-4-(m-cyanostyryl)pyridine | Dichloromethane | 304 | - | - | [1] |
| E,E-2,6-bis(4-cyanostyryl)pyridine | Dichloromethane | 410 | 404, 421 (shoulders) | -6 | |
| Julolidinyl-containing styrylpyridinium bromide (6e) | DMSO | 520 | 760 | 240 | [2] |
| 3,4,5-trimethoxyphenyl-containing styrylpyridinium bromide (6a) | DMSO | 385 | 580 | 195 | [2] |
Note: A negative Stokes shift for E,E-2,6-bis(4-cyanostyryl)pyridine suggests complex photophysical behavior, potentially involving different emissive states or aggregation effects.
Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Cyano-Substituted Styrylpyridines
| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| E,E-2,6-bis(4-cyanostyryl)pyridine | Dichloromethane | 0.80 | 2.3 | |
| Julolidinyl-containing styrylpyridinium bromide (6e) | DMSO | 0.007 | - | [2] |
| 3,4,5-trimethoxyphenyl-containing styrylpyridinium bromide (6a) | DMSO | 0.151 | - | [2] |
Experimental Protocols
The characterization of the photophysical properties of cyano-substituted styrylpyridines involves several key experimental techniques. Below are detailed methodologies for these essential experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the cyano-substituted styrylpyridine in a spectroscopic grade solvent (e.g., dichloromethane, DMSO, ethanol) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 - 1.0 at the expected λ_abs.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measurement: Record the absorption spectrum of each diluted sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em) and to obtain the fluorescence spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength to record the fluorescence emission spectrum.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[3][4]
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.[5]
-
Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ_F,standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.[7][8]
-
Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[9]
-
Measurement: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector.
-
Data Analysis:
-
A histogram of the arrival times is generated, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The time constant of the exponential decay is the fluorescence lifetime (τ).
-
Visualizations of Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the photophysical properties of cyano-substituted styrylpyridines.
Caption: Workflow for the photophysical characterization of cyano-substituted styrylpyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 4. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 8. 蛍光寿命測定 [sigmaaldrich.com]
- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Solvatochromism in Pyridine-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phenomenon of solvatochromism as observed in pyridine-based dyes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the application and fundamental principles of these versatile compounds. This document delves into the synthesis, experimental investigation, and theoretical underpinnings of the solvatochromic behavior of pyridine derivatives, presenting key data in a structured format and outlining detailed experimental protocols.
Introduction to Solvatochromism and Pyridine-Based Dyes
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is visually observed as a shift in the absorption or emission spectrum of the compound.[1] Pyridine-based dyes, a class of organic molecules containing the pyridine functional group, are of particular interest due to their often significant and predictable solvatochromic shifts. These dyes are broadly categorized into neutral species, such as pyridones, and charged species, like pyridinium phenolates (betaine dyes).[2][3]
The underlying principle of solvatochromism lies in the differential solvation of the ground and excited electronic states of the dye molecule.[4] Solvents with different polarities interact differently with the dipole moments of these states, leading to a change in the energy gap between them. This energy difference is directly related to the wavelength of light absorbed or emitted.
Pyridine-based dyes have found applications in various scientific and technological fields, including:
-
Probes for solvent polarity: Their sensitivity to the local environment makes them excellent indicators of solvent polarity.[2][5]
-
Sensors: They can be designed to detect specific analytes, including metal ions and benzene, through changes in their spectral properties.[6][7]
-
Nonlinear optics: The large changes in dipole moment upon excitation in some pyridine-based dyes make them promising materials for nonlinear optical applications.[8]
-
Dye-sensitized solar cells: Pyridine derivatives are utilized as sensitizers in these photovoltaic devices.[9]
This guide will explore the key aspects of solvatochromism in these dyes, providing the necessary technical details for their study and application.
Quantitative Analysis of Solvatochromic Shifts
The solvatochromic behavior of pyridine-based dyes is quantified by measuring the shift in their maximum absorption (λmax) or emission (λem) wavelengths in a range of solvents with varying polarities. This data is crucial for understanding the nature of the electronic transitions and the solute-solvent interactions.
Negative and Positive Solvatochromism
Solvatochromism is generally classified into two types:
-
Positive Solvatochromism: A bathochromic (red) shift in the absorption or emission maximum is observed as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[4] Donor-π-acceptor type fluorescent dyes often exhibit positive solvatochromism.[10]
-
Negative Solvatochromism: A hypsochromic (blue) shift in the absorption or emission maximum is observed as the solvent polarity increases. This is characteristic of dyes where the ground state is more polar than the excited state.[4] Pyridinium phenolate betaine dyes, such as Reichardt's dye, are classic examples of compounds exhibiting strong negative solvatochromism.[2][11]
Tabulated Solvatochromic Data
The following tables summarize the solvatochromic data for representative pyridine-based dyes, compiled from various research articles.
Table 1: Solvatochromic Data for Arylazo Pyridone Dyes
| Solvent | Dielectric Constant (ε) | λmax (nm) - Dye 1 | λmax (nm) - Dye 2 |
| Dimethyl sulfoxide | 46.7 | 450 | 465 |
| N,N-Dimethylformamide | 36.7 | 445 | 460 |
| Acetonitrile | 37.5 | 430 | 445 |
| Acetone | 20.7 | 435 | 450 |
| Ethanol | 24.6 | 440 | 455 |
| Methanol | 32.7 | 435 | 450 |
| Chloroform | 4.8 | 440 | 455 |
| Dichloromethane | 8.9 | 438 | 452 |
| Tetrahydrofuran | 7.6 | 432 | 448 |
| Toluene | 2.4 | 425 | 440 |
| Cyclohexane | 2.0 | 410 | 425 |
Data synthesized from studies on arylazo pyridone dyes.[12][13] Dye 1 and Dye 2 represent two different derivatives within this class.
Table 2: Solvatochromic Data for a Pyridinium Phenolate Betaine Dye (Reichardt's Dye Analogue)
| Solvent | ET(30) (kcal/mol) | λmax (nm) |
| Water | 63.1 | 453 |
| Methanol | 55.4 | 515 |
| Ethanol | 51.9 | 550 |
| 2-Propanol | 48.4 | 600 |
| Acetone | 42.2 | 677 |
| Dichloromethane | 40.7 | 700 |
| Tetrahydrofuran | 37.4 | 765 |
| Toluene | 33.9 | 810 |
Data reflects the general trend for pyridinium N-phenolate betaine dyes.[2][14] ET(30) is an empirical scale of solvent polarity based on Reichardt's dye.
Theoretical Models of Solvatochromism
To quantitatively analyze and interpret solvatochromic shifts, several theoretical models have been developed. These models relate the spectral shifts to the physical properties of the solvents and the solute.
The Lippert-Mataga Equation
The Lippert-Mataga equation is frequently used to describe the solvatochromic behavior of fluorescent molecules.[10][15] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent and the change in the dipole moment of the dye molecule upon excitation.[16]
The equation is given by:
νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1) ) * ( (μe - μg)2 / a3 ) + constant
where:
-
νabs and νem are the wavenumbers of absorption and emission maxima.
-
h is Planck's constant, and c is the speed of light.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute molecule.
A linear plot of the Stokes shift against the solvent polarity function indicates that the solvatochromism is primarily due to dipole-dipole interactions.[10]
The Kamlet-Taft Parameters
The Kamlet-Taft approach is a multi-parameter model that describes solvent effects in terms of three independent but complementary parameters:
-
α: The solvent's hydrogen-bond donating (HBD) ability.[17]
-
β: The solvent's hydrogen-bond accepting (HBA) ability.[18]
-
π*: The solvent's dipolarity/polarizability.[18]
The observed spectral shift (Y) is then expressed as a linear combination of these parameters:
Y = Y0 + aα + bβ + sπ*
where Y0 is the value of the property in a reference solvent, and a, b, and s are coefficients that represent the sensitivity of the property to each solvent parameter. This model allows for a more detailed understanding of the specific solute-solvent interactions responsible for the observed solvatochromism.[19]
Experimental Protocols
The investigation of solvatochromism in pyridine-based dyes relies on standard spectroscopic techniques. The following section outlines the general experimental procedures.
Synthesis of Pyridine-Based Dyes
The synthesis of pyridine-based dyes typically involves well-established organic chemistry reactions. For example, arylazo pyridone dyes are often synthesized via a classical azo coupling reaction between a diazonium salt and a pyridone derivative.[12] Pyridinium N-phenolates (betaine dyes) are commonly prepared by the reaction of a pyrylium salt with an aminophenol.[2]
General Procedure for Arylazo Pyridone Dye Synthesis:
-
Diazotization: An aromatic amine is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is then added dropwise to a solution of the pyridone coupling component dissolved in a suitable solvent (e.g., ethanol or pyridine) containing a base (e.g., sodium hydroxide or sodium acetate) to facilitate the coupling reaction.
-
Isolation and Purification: The resulting dye precipitates out of the solution and is collected by filtration. Purification is typically achieved by recrystallization from an appropriate solvent.
Spectroscopic Measurements
The core of a solvatochromism study involves recording the UV-Visible absorption and/or fluorescence emission spectra of the dye in a variety of solvents.
Materials and Equipment:
-
High-purity solvatochromic dye.
-
A range of spectroscopic grade solvents covering a wide spectrum of polarities.
-
UV-Visible spectrophotometer.
-
Fluorometer (for fluorescent dyes).
-
Quartz cuvettes (typically 1 cm path length).
Procedure:
-
Stock Solution Preparation: A concentrated stock solution of the dye is prepared in a suitable solvent in which it is highly soluble.
-
Sample Preparation: A small aliquot of the stock solution is added to a cuvette containing the solvent of interest to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For fluorescence measurements, a more dilute solution is often used to avoid inner filter effects.
-
Spectral Acquisition: The absorption spectrum is recorded over the relevant wavelength range, and the wavelength of maximum absorbance (λmax) is determined. For fluorescent dyes, the excitation wavelength is set at or near the absorption maximum, and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).
-
Data Analysis: The obtained λmax or λem values are tabulated against solvent polarity parameters (e.g., dielectric constant, ET(30), Kamlet-Taft parameters) for further analysis using models like the Lippert-Mataga or Kamlet-Taft equations.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of solvatochromism in pyridine-based dyes.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromic and Computational Study of Some Cycloimmonium Ylids [mdpi.com]
- 6. Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+ [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvatochromic and application in dye-sensitized solar cells of sandwich-like Cd(ii) complexes: supramolecular architectures based on N1,N3-bis[(6-methoxypyridin-2-yl)methylene]benzene-1,3-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]
- 11. Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanofluorochromism of (D–π–) 2 A-type azine-based fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02431D [pubs.rsc.org]
- 17. Determination of a solvent hydrogen-bond acidity scale by means of the solvatochromism of pyridinium-N-phenolate betaine dye 30 and PCM-TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Probing solvent–solvent and solute–solvent interactions in surfactant binary mixtures: solvatochromic parameters, preferential solvation, and quantum theory of atoms in molecules analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Theoretical Frontiers of Dicyanovinylpyridine Derivatives: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Dicyanovinylpyridine derivatives have emerged as a compelling class of organic molecules, attracting significant attention for their versatile applications in medicinal chemistry and materials science. Their unique electronic structure, characterized by a pyridine ring acting as an electron acceptor and the dicyanovinyl group as a potent electron-withdrawing moiety, gives rise to a range of tunable properties. This technical guide provides an in-depth exploration of the theoretical studies underpinning these derivatives, offering a valuable resource for researchers engaged in their synthesis, characterization, and application.
Molecular Design and Electronic Properties: A Computational Perspective
Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of dicyanovinylpyridine derivatives. These computational approaches allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, guiding the rational design of novel compounds with tailored functionalities.
A key focus of theoretical investigations has been the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap (ΔE) between these frontier orbitals is a critical parameter that influences the molecule's reactivity, electronic absorption characteristics, and non-linear optical (NLO) properties.[1] Calculations have consistently shown that the introduction of various substituents on the pyridine ring can significantly alter the HOMO-LUMO gap.[1]
For instance, a study on novel bioactive pyridine derivatives highlighted the use of DFT with the B3LYP method and a 6-31G(d,p) basis set to optimize molecular structures and correlate global reactivity descriptors with biological activities.[2] Similarly, the electronic properties of certain pyridinyl phosphonates were investigated using the B3LYP/6-311++G(d,p) level of theory, with analysis of the molecular electrostatic potential (MEP) and natural bond orbitals (NBO) providing insights into electronic density distribution and intramolecular charge transfer.
Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives
| Compound/Derivative Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyridinyl Phosphonate (Compound 4) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 | |
| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | - | - | - | [3] |
| 3-Cyano-2-oxa-pyridine Derivatives | - | - | - | - | [1] |
Note: Specific HOMO/LUMO energy values were not consistently reported across all abstracts; the energy gap is a more frequently cited descriptor.
Non-Linear Optical (NLO) Properties
The inherent donor-π-acceptor architecture of many dicyanovinylpyridine derivatives makes them promising candidates for NLO materials.[3] Theoretical calculations of static hyperpolarizability are crucial in predicting the NLO response of these molecules.[3] Computational studies have demonstrated that the crystalline environment can significantly enhance NLO behavior.[4] The third-order nonlinear susceptibility (χ³) is a key parameter of interest for applications in photonics and optoelectronics.[3][4]
Biological Activity and Structure-Activity Relationships (SAR)
The pyridine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][5][6] Theoretical studies play a vital role in understanding the structure-activity relationships (SAR) of these compounds.[2]
Molecular docking simulations are frequently employed to predict the binding interactions of dicyanovinylpyridine derivatives with biological targets such as proteins and enzymes.[2][7] For example, docking studies have been used to investigate the potential of pyridine derivatives as EGFR and VEGFR-2 kinase inhibitors in the context of anticancer drug discovery.[7] The insights gained from these computational models are invaluable for optimizing lead compounds and designing new molecules with enhanced therapeutic efficacy.[8]
Table 2: Reported Biological Activities and IC50 Values for Selected Cyanopyridine Derivatives
| Compound/Derivative | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
| 3-Cyano-2-oxa-pyridine 4a | Cytotoxicity | AMGM5 | 656.4 | [1] |
| 3-Cyano-2-oxa-pyridine 4c | Cytotoxicity | AMGM5 | 781.5 | [1] |
| 3-Cyano-2-oxa-pyridine 4e | Cytotoxicity | AMGM5 | 374.5 | [1] |
| 3-Cyano-2-oxa-pyridine 4a | Cytotoxicity | HeLa | 558.5 | [1] |
| 3-Cyano-2-oxa-pyridine 4b | Cytotoxicity | HeLa | 775.6 | [1] |
| 3-Cyano-2-oxa-pyridine 4e | Cytotoxicity | HeLa | 615.9 | [1] |
| Pyrano[3,2-c]pyridine 8a | Anticancer | - | 0.23 | [7] |
| Pyrano[3,2-c]pyridine 8b | Anticancer | - | 0.15 | [7] |
| Pyrano[3,2-c]pyridine 8a | EGFR Inhibition | - | 1.21 | [7] |
| Pyrano[3,2-c]pyridine 8a | VEGFR-2 Inhibition | - | 2.65 | [7] |
Experimental and Computational Protocols
The synthesis and theoretical analysis of dicyanovinylpyridine derivatives involve a range of standard and advanced methodologies.
Synthesis Protocols
A common synthetic route for 3-cyano-2-oxa-pyridine derivatives is a one-pot multicomponent reaction.[1] A typical procedure involves the reaction of a substituted acetophenone, ethyl cyanoacetate, and an aryl aldehyde in the presence of ammonium acetate.[1] The reaction mixture is heated, and the product is then isolated and purified.
Spectroscopic and Analytical Techniques
The characterization of newly synthesized dicyanovinylpyridine derivatives relies on a suite of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[1][2]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.[1][2]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]
-
UV-Visible (UV-Vis) Spectroscopy: Employed to study the electronic absorption properties of the derivatives.
Computational Methodology
DFT calculations are the cornerstone of theoretical studies on dicyanovinylpyridine derivatives. A typical computational workflow is as follows:
-
Geometry Optimization: The molecular geometry of the compound is optimized to find its most stable conformation. The B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) is commonly used.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculations: HOMO and LUMO energies, the HOMO-LUMO gap, and other electronic descriptors are calculated.[1]
-
Spectroscopic Simulations: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra.
-
Non-Linear Optical Property Calculations: Static and frequency-dependent hyperpolarizabilities are calculated to predict NLO activity.[3]
-
Molecular Docking: The optimized ligand structure is docked into the active site of a target protein to predict binding modes and affinities.
Visualizing Theoretical Concepts
To better illustrate the concepts discussed, the following diagrams represent key workflows and relationships in the study of dicyanovinylpyridine derivatives.
Caption: Experimental and theoretical workflow for dicyanovinylpyridine derivatives.
Caption: Structure-property relationship for NLO activity in pyridine derivatives.
Caption: Proposed signaling pathway inhibition by dicyanovinylpyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes: Knoevenagel Condensation for the Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene, also known as 2-(pyridin-4-ylmethylene)malononitrile, via the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound (malononitrile) with a carbonyl compound (4-pyridinecarboxaldehyde). The resulting product is a valuable intermediate in the synthesis of more complex heterocyclic compounds and serves as a building block for various materials and potentially bioactive molecules. This guide covers catalyst-free "green" chemistry approaches and microwave-assisted methods, presenting quantitative data, detailed experimental procedures, and reaction mechanisms to aid researchers in their synthetic endeavors.
Reaction Overview
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In this case, 4-pyridinecarboxaldehyde reacts with malononitrile to form this compound.
Chemical Equation:
(4-Pyridinecarboxaldehyde + Malononitrile --> this compound + Water)
Reaction Mechanism
The reaction typically proceeds via a base-catalyzed mechanism. Even in catalyst-free conditions in polar solvents like water and ethanol, the pyridine ring of the aldehyde can exhibit a dual role, acting as a base to facilitate the reaction.
-
Carbanion Formation: A base (or the pyridine nitrogen) removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde to form an intermediate alkoxide.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to form a β-hydroxy nitrile (aldol addition product).
-
Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.
Summary of Synthetic Protocols
Several methods have been reported for the synthesis of this compound. The choice of protocol may depend on available equipment, desired reaction time, and green chemistry considerations.
| Protocol | Catalyst | Solvent System | Temperature | Time | Yield (%) | Reference |
| Catalyst-Free | None | H₂O:EtOH (1:1) | Room Temp. | 30 min | 95 | [1] |
| Microwave-Assisted | None | Methanol | 60 °C | 30 min | >98 (for related pyridyl derivative) | [2] |
| Organocatalyst | Isonicotinic Acid (10 mol%) | EtOH:H₂O (19:1) | 60 °C | Variable | High Yields | [2] |
| Heterogeneous Catalyst | Fe₃O₄@SiO₂-DABCO | Solvent-Free | Room Temp. | 5-60 min | 84-99 | [3] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Aqueous Ethanol
This protocol is based on the environmentally benign method reported by Moemeni et al., which avoids the need for a catalyst and utilizes a green solvent system.[1]
Materials:
-
4-Pyridinecarboxaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 4-pyridinecarboxaldehyde (1.0 mmol, 107.1 mg) in a solvent mixture of 5 mL of H₂O and 5 mL of EtOH.
-
Add malononitrile (1.0 mmol, 66.1 mg) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically very fast for 4-pyridinecarboxaldehyde.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30 minutes), a solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water or a cold H₂O:EtOH mixture.
-
Dry the product in a desiccator or a vacuum oven at a low temperature. The isolated yield is reported to be around 95%.[1]
Purification & Characterization:
-
The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
-
Characterize the final product by melting point, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a general method for synthesizing benzylidene malononitriles using microwave irradiation, which significantly reduces reaction times.[2]
Materials:
-
4-Pyridinecarboxaldehyde
-
Malononitrile
-
Methanol (MeOH)
Equipment:
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
-
Magnetic stir bar
-
Filtration apparatus
Procedure:
-
Place 4-pyridinecarboxaldehyde (1.0 mmol, 107.1 mg) and malononitrile (1.1 mmol, 72.7 mg) in a 10 mL microwave reactor vial equipped with a magnetic stir bar.
-
Add 3 mL of methanol to the vial and seal it.
-
Place the vial inside the microwave synthesizer.
-
Irradiate the mixture for 30 minutes at a constant temperature of 60 °C and a power of 20 W.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the resulting solution and wash the collected solid with 5 mL of cold water.
-
Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.[2]
Purification & Characterization:
-
Recrystallization is the primary method of purification.
-
Characterize the final product by melting point, IR, and NMR spectroscopy.
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound is outlined below.
References
Application Notes and Protocols for the Synthesis of Dicyanovinylpyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of dicyanovinylpyridines, valuable compounds in medicinal chemistry and materials science. The synthesis is achieved through a Knoevenagel condensation reaction between the corresponding pyridinecarbaldehyde isomer and malononitrile.
Experimental Protocols
The following protocols outline the synthesis of 2-, 3-, and 4-dicyanovinylpyridine. A general procedure is provided, followed by specific details for each isomer.
Materials and Equipment:
-
Pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, or pyridine-4-carbaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Water (H₂O)
-
Piperidine (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
General Experimental Procedure for Knoevenagel Condensation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the respective pyridinecarbaldehyde (1 equivalent).
-
Dissolve the aldehyde in a 1:1 mixture of ethanol and water.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Optional: Add a catalytic amount of a weak base like piperidine (e.g., a few drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol or a mixture of ethanol and water.
-
If no precipitate forms, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Specific Protocols:
1. Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile (4-Dicyanovinylpyridine)
This synthesis can be efficiently performed without a catalyst.
-
Procedure: To a solution of pyridine-4-carbaldehyde (1 mmol, 0.107 g) in a 1:1 mixture of H₂O:EtOH (5 mL), add malononitrile (1 mmol, 0.066 g). Stir the mixture at room temperature. The reaction is typically complete within a few hours. The solid product that precipitates is collected by filtration, washed with a cold 1:1 H₂O:EtOH mixture, and dried.
-
Yield: 90-95%[1]
-
Characterization:
2. Synthesis of 2-(Pyridin-3-ylmethylene)malononitrile (3-Dicyanovinylpyridine)
This reaction is often catalyzed by a weak base.
-
Procedure: A mixture of pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is subjected to microwave irradiation for 30 minutes at 60°C and 20W. After completion, the solution is filtered and washed with water. The pure product is obtained by recrystallization from a hexane-dichloromethane mixture.
-
Yield: High yields are generally obtained with this method.
-
Characterization: The resulting dicyanovinylpyridine can be further utilized, for instance, in biocatalytic reductions.
3. Synthesis of 2-(Pyridin-2-ylmethylene)malononitrile (2-Dicyanovinylpyridine)
Similar to the 3-isomer, a basic catalyst is typically employed.
-
Procedure: In a round-bottom flask, dissolve pyridine-2-carbaldehyde (1 mmol) in ethanol (10 mL). Add malononitrile (1.1 mmol) and a few drops of piperidine. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from ethanol.
-
Yield: Moderate to good yields are expected.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of dicyanovinylpyridine isomers.
| Isomer | Starting Aldehyde | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 4-Dicyanovinylpyridine | Pyridine-4-carbaldehyde | None | H₂O:EtOH (1:1) | ~2-4 hours | Room Temp. | 90-95[1] |
| 3-Dicyanovinylpyridine | Pyridine-3-carbaldehyde | None (Microwave) | Methanol | 30 minutes | 60°C | High |
| 2-Dicyanovinylpyridine | Pyridine-2-carbaldehyde | Piperidine | Ethanol | 2-4 hours | Room Temp. | Moderate to Good |
Mandatory Visualization
Experimental Workflow
The general workflow for the synthesis of dicyanovinylpyridines is depicted below.
Caption: General workflow for the synthesis of dicyanovinylpyridines.
Reaction Mechanism: Knoevenagel Condensation
The synthesis proceeds via a Knoevenagel condensation mechanism, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.
Caption: Mechanism of the Knoevenagel condensation for dicyanovinylpyridine synthesis.
References
Application Notes and Protocols for the Purification of 1,1-dicyano-2-(pyridine-4-yl)ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies described herein are based on established chemical principles and purification techniques for related dicyanovinyl and pyridine-containing compounds.
Introduction
This compound is typically synthesized via a Knoevenagel condensation between 4-pyridinecarboxaldehyde and malononitrile. The crude product from this reaction often contains unreacted starting materials, by-products, and residual catalyst, necessitating efficient purification to ensure high purity for subsequent applications. This document outlines two primary purification techniques: recrystallization and column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the described purification methods. Please note that actual yields and purity levels may vary depending on the initial purity of the crude product and the precise execution of the protocols.
| Purification Technique | Typical Solvents/Eluents | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Hexane/Dichloromethane | 70-90% | >98% | Simple, cost-effective, scalable. | Potential for product loss in mother liquor. |
| Column Chromatography | Silica Gel (Stationary Phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (Mobile Phase) | 60-80% | >99% | High resolution for separating closely related impurities. | More time-consuming, requires larger solvent volumes. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture like hexane/dichloromethane) at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature or below.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a high hexane to ethyl acetate ratio).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound. The polarity gradient helps in separating compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols: 1,1-dicyano-2-(pyridine-4-yl)ethylene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,1-dicyano-2-(pyridine-4-yl)ethylene in the field of organic electronics. The content includes its synthesis, theoretical electronic properties, and detailed protocols for its incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Introduction
This compound, a molecule featuring a pyridine ring as an electron-withdrawing unit and a dicyanovinyl group as a strong electron acceptor, presents significant potential for use in organic electronic devices. The inherent electron-deficient nature of this molecule suggests its utility as an n-type semiconductor, electron transport material, or an acceptor in organic solar cells. The dicyanovinyl group is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport. The pyridine moiety can influence molecular packing and film morphology, which are critical for device performance. While extensive experimental data for this specific molecule is emerging, its properties can be inferred from closely related compounds and theoretical studies.
Synthesis of this compound
The synthesis of this compound is readily achieved via a Knoevenagel condensation reaction. This well-established method involves the reaction of pyridine-4-carboxaldehyde with malononitrile, typically in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Pyridine-4-carboxaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Electronic Properties (Theoretical Estimates)
| Property | Estimated Value | Basis of Estimation |
| HOMO (eV) | -6.5 to -7.0 | The strong electron-withdrawing nature of both the pyridine and dicyanovinyl groups leads to a deep HOMO level, characteristic of good electron-transporting and hole-blocking materials. |
| LUMO (eV) | -3.5 to -4.0 | The dicyanovinyl group is known to significantly lower the LUMO energy, facilitating efficient electron injection from common cathodes like aluminum. |
| Electrochemical Band Gap (eV) | 2.5 to 3.5 | Calculated from the difference between the estimated HOMO and LUMO levels. |
| Electron Mobility (cm²/Vs) | 10⁻⁵ to 10⁻³ | Based on reported mobilities for other cyano-substituted pyridine derivatives used as electron transport layers in organic electronic devices. |
Applications in Organic Electronic Devices
The promising electronic properties of this compound make it a candidate for several roles in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this molecule can potentially be used as an electron transport layer (ETL) or as a host material for phosphorescent emitters . Its low-lying LUMO level would facilitate electron injection from the cathode, and its high electron mobility would ensure efficient transport of electrons to the emissive layer. Its deep HOMO level would also serve to block holes from leaking to the cathode, thereby improving device efficiency.
Experimental Protocol: Fabrication of a Bilayer OLED
Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / this compound (ETL) / LiF / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport material (e.g., TAPC)
-
Emissive material (e.g., Alq₃)
-
This compound
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporator
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes before use.
-
Transfer the cleaned ITO substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of the hole transport material (TAPC) onto the ITO substrate.
-
Deposit a 20 nm thick layer of the emissive material (Alq₃).
-
Deposit a 30 nm thick layer of this compound as the electron transport layer.
-
Deposit a 1 nm thick layer of LiF as an electron injection layer.
-
Finally, deposit a 100 nm thick layer of Al as the cathode.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
OLED Fabrication Workflow:
Application Notes and Protocols for 1,1-dicyano-2-(pyridine-4-yl)ethylene as an Electron Acceptor Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dicyano-2-(pyridine-4-yl)ethylene, a non-fullerene acceptor (NFA), is a versatile organic molecule with significant potential in materials science and drug development. Its electron-deficient dicyanovinyl group coupled with the pyridine moiety imparts unique electronic and biological properties. In materials science, it is explored as an electron acceptor in organic photovoltaic (OPV) devices. In the context of drug development, pyridine derivatives are known to exhibit a range of biological activities, and the introduction of the dicyanoethylene group can modulate these properties, opening avenues for new therapeutic agents.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Materials Science Applications: Organic Photovoltaics
As a non-fullerene acceptor, this compound offers advantages over traditional fullerene derivatives, such as tunable energy levels and broader absorption spectra. Its planar structure facilitates intermolecular interactions, which are crucial for efficient charge transport in organic solar cells.
Quantitative Data Summary
While specific performance data for organic solar cells exclusively using this compound as the primary acceptor is not extensively documented in publicly available literature, the following table summarizes typical performance parameters for related non-fullerene acceptor-based organic solar cells to provide a benchmark.
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) |
| PBDB-T | IDT2Se-4F | 11.19 | 0.79 | 21.49 | 65.9 |
| PBDB-T | IDT-TNIC | 11.32 | 0.87 | 19.85 | 65.9[1] |
Experimental Protocols
This protocol describes the synthesis of this compound through a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[2]
Materials:
-
Pyridine-4-carbaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent like acetonitrile)
-
Basic catalyst (e.g., piperidine, pyridine, or a solid base catalyst)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) in ethanol.
-
Add a catalytic amount of a weak base such as piperidine or pyridine to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain pure this compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
This protocol outlines a general procedure for fabricating a bulk heterojunction (BHJ) organic solar cell using a non-fullerene acceptor.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Donor polymer (e.g., PBDB-T)
-
This compound (acceptor)
-
Solvent for active layer (e.g., chloroform, chlorobenzene)
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (e.g., PFN-Br)
-
Metal for top electrode (e.g., Aluminum)
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Current-voltage (J-V) measurement system
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.
-
Active Layer Deposition: Prepare a solution of the donor polymer and this compound in a suitable solvent. Spin-coat the active layer solution onto the HTL. The film thickness and morphology can be optimized by adjusting the spin speed and solution concentration.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of an electron transport material on top of the active layer.
-
Electrode Deposition: Deposit the top metal electrode (e.g., Al) by thermal evaporation through a shadow mask to define the device area.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
Diagram of the Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of this compound.
Diagram of the Organic Solar Cell Fabrication Workflow
Caption: General workflow for the fabrication of a bulk heterojunction organic solar cell.
Drug Development Applications
Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including antitumor properties.[2][3][4][5] The dicyanoethylene moiety can act as a Michael acceptor and participate in various biological interactions. The combination of these two pharmacophores in this compound suggests its potential as a lead compound for the development of new therapeutic agents.
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine derivative 2j | Ehrlich ascites carcinoma (EAC) | 54.54 | [2] |
| Pyridine derivative 6 | Ehrlich ascites carcinoma (EAC) | 61.57 | [2] |
| Doxorubicin (Reference) | Ehrlich ascites carcinoma (EAC) | 68.99 | [2] |
Experimental Protocols
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few more hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
To investigate the mechanism of action of this compound, various molecular biology techniques can be employed. The specific pathways to investigate would depend on the observed biological effects. For instance, if the compound shows antitumor activity, pathways related to apoptosis, cell cycle regulation, and key cancer-related signaling cascades could be explored.
Potential Signaling Pathways to Investigate for Antitumor Activity:
-
Apoptosis Pathway: Assess the induction of apoptosis by measuring the expression of key proteins like caspases, Bcl-2 family members, and PARP cleavage using techniques like Western blotting or flow cytometry.
-
Cell Cycle Regulation: Analyze the effect of the compound on the cell cycle distribution using flow cytometry after propidium iodide staining. Investigate the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
-
MAPK/ERK and PI3K/Akt Pathways: These are crucial signaling pathways often dysregulated in cancer. The phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) can be analyzed by Western blotting to see if the compound modulates their activity.
Diagram of a Potential Cancer-Related Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound is a promising molecule with dual applicability in materials science and drug development. The provided protocols offer a starting point for researchers to synthesize, characterize, and evaluate this compound in their respective fields. Further research is warranted to fully elucidate its potential as a high-performance non-fullerene acceptor in organic solar cells and as a novel therapeutic agent. The exploration of its specific biological mechanisms and signaling pathways will be crucial for its advancement in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rrpharmacology.ru [rrpharmacology.ru]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for the Use of Pyridine-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. Organic dyes, in particular, offer advantages such as high molar extinction coefficients, tunable photophysical and electrochemical properties, and facile synthesis.
Data Presentation
The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the photovoltaic performance of a representative DSSC sensitized with an organic dye featuring a pyridine anchoring group under simulated AM 1.5G solar irradiation (100 mW/cm²).
| Dye/Sensitizer | Voc (mV) | Jsc (mA/cm²) | FF | PCE (%) |
| Representative Pyridine-Based Dye | 630 | 10.58 | 0.65 | 4.40[1] |
| Reference Dye (N719) | 730 | 14.39 | 0.52 | 5.50 |
Experimental Protocols
This section outlines the detailed methodologies for the fabrication and characterization of DSSCs using a pyridine-based organic dye.
Preparation of TiO₂ Photoanode
The photoanode is a key component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., Dyesol 18NR-T)
-
Detergent solution
-
Deionized water
-
Ethanol
-
TiCl₄ solution (40 mM in water)
-
Screen printer or doctor blade
Protocol:
-
Clean the FTO glass substrates by sonicating in a detergent solution for 15 minutes, followed by rinsing with deionized water and ethanol.
-
Dry the cleaned substrates with a stream of nitrogen or air.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor blade technique to achieve a uniform thickness (typically 10-15 µm).
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Sinter the TiO₂-coated substrate in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.
-
After cooling to 70°C, immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution for 30 minutes. This treatment improves the necking between TiO₂ particles and enhances electron transport.
-
Rinse the photoanode with deionized water and ethanol, and then anneal it again at 500°C for 30 minutes.
-
Allow the photoanode to cool to approximately 80°C before dye sensitization.
Dye Sensitization
Materials:
-
Prepared TiO₂ photoanode
-
1,1-dicyano-2-(pyridine-4-yl)ethylene or a similar pyridine-based dye
-
Anhydrous ethanol or a suitable organic solvent
-
Sealed container
Protocol:
-
Prepare a dye solution of the pyridine-based sensitizer (typically 0.3-0.5 mM) in a suitable solvent like anhydrous ethanol.
-
Immerse the prepared TiO₂ photoanode into the dye solution while it is still warm (around 80°C).
-
Seal the container and leave it at room temperature for 12-24 hours to allow for complete dye adsorption onto the TiO₂ surface.
-
After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the dye-sensitized photoanode in a clean, dry environment.
Assembly of the DSSC
Materials:
-
Dye-sensitized photoanode
-
Platinum (Pt) coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn®)
-
Electrolyte solution (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile)
-
Hot press
Protocol:
-
Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.
-
Position the Pt-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Seal the two electrodes together by heating them on a hot press at approximately 100°C for a short period.
-
Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of sealant and a microscope cover slip to prevent electrolyte leakage.
Photovoltaic Characterization
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400)
-
Computer with data acquisition software
Protocol:
-
Place the assembled DSSC under the solar simulator.
-
Connect the photoanode and the counter electrode to the source meter.
-
Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from a reverse bias to a forward bias.
-
From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE. The power conversion efficiency (PCE) is calculated using the following formula:
PCE (%) = (Voc × Jsc × FF) / Pin × 100
where Pin is the power of the incident light (100 mW/cm²).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication of a dye-sensitized solar cell.
Energy Level Diagram
The following diagram illustrates the energetic landscape of a typical DSSC, showing the relevant energy levels of the semiconductor, the dye, and the electrolyte. The values are representative for a pyridine-based dye system.
References
Application Notes and Protocols for 1,1-dicyano-2-(pyridine-4-yl)ethylene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dicyano-2-(pyridine-4-yl)ethylene is a versatile fluorescent probe belonging to the class of donor-π-acceptor (D-π-A) chromophores. Its structure, featuring an electron-donating pyridine ring connected via a π-bridge to electron-withdrawing dicyanovinyl groups, gives rise to interesting photophysical properties, including intramolecular charge transfer (ICT). This characteristic makes it a promising candidate for the development of fluorescent sensors for various analytes and environmental conditions. These application notes provide an overview of its potential applications and detailed protocols for its use.
Principle of Operation
The fluorescence of this compound is highly sensitive to its local environment. The probe typically exhibits changes in its fluorescence emission intensity or wavelength (color) in response to interactions with specific analytes or changes in environmental parameters like pH. The primary sensing mechanisms include:
-
Intramolecular Charge Transfer (ICT): The D-π-A structure facilitates ICT from the pyridine donor to the dicyanovinyl acceptor upon photoexcitation. Perturbations in the electronic properties of either the donor or acceptor group by an analyte can modulate this ICT process, leading to a change in the fluorescence output.
-
Nucleophilic Addition: The electron-deficient double bond of the dicyanovinyl group is susceptible to nucleophilic attack by certain analytes, such as cyanide or thiols. This reaction disrupts the π-conjugation of the molecule, causing a significant change in its absorption and emission properties, often leading to a "turn-on" or "turn-off" fluorescence response.
-
Coordination with Metal Ions: The nitrogen atom of the pyridine ring can act as a binding site for metal ions. This coordination can alter the electron-donating ability of the pyridine ring, thereby affecting the ICT process and the resulting fluorescence.
Potential Applications
Based on the known reactivity of dicyanovinyl and pyridine moieties, this compound can be potentially applied as a fluorescent probe for the detection of:
-
Cyanide Ions (CN⁻): Through a nucleophilic addition mechanism.
-
Thiols (e.g., Cysteine, Glutathione): Also via nucleophilic addition.
-
pH: The pyridine nitrogen can be protonated at low pH, altering the ICT characteristics.
-
Metal Ions: Through coordination with the pyridine nitrogen.
Photophysical Properties
The photophysical properties of this compound are solvent-dependent due to its ICT character. While specific data for this exact compound is not extensively available, the following table summarizes typical photophysical properties of similar dicyanovinyl-pyridine derivatives.[1][2]
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~440 - 490 nm | In organic solvents (e.g., Dichloromethane) |
| Emission Maximum (λem) | ~500 - 590 nm | In organic solvents (e.g., Dichloromethane) |
| Stokes Shift | Large | - |
| Quantum Yield (ΦF) | Moderate to high in non-polar media | - |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Knoevenagel condensation reaction.[1][2]
Materials:
-
4-Pyridinecarboxaldehyde
-
Malononitrile
-
Piperidine (as a basic catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the fluorescent probe.
General Protocol for Fluorescence-Based Detection
This is a general protocol that can be adapted for the detection of various analytes.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Buffer solutions for pH-dependent studies (e.g., phosphate-buffered saline - PBS).
-
Stock solutions of the analyte of interest (e.g., sodium cyanide, cysteine, metal salts).
-
Fluorometer (spectrofluorometer).
-
Cuvettes (quartz or appropriate material for the wavelength range).
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer or solvent system.
-
Instrument Setup: Set the excitation wavelength of the fluorometer to the absorption maximum of the probe and record the emission spectrum over the expected range.
-
Baseline Measurement: Record the fluorescence spectrum of the probe solution alone (blank).
-
Titration with Analyte: Add increasing concentrations of the analyte stock solution to the probe solution. After each addition, mix thoroughly and allow the solution to equilibrate (incubation time may vary depending on the analyte).
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the analyte.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope).
Diagram of Detection Workflow:
Caption: General workflow for fluorescence-based analyte detection.
Application-Specific Protocols
The dicyanovinyl group is a known recognition site for cyanide. The sensing mechanism likely involves a Michael-type nucleophilic addition of the cyanide ion to the electron-deficient double bond. This disrupts the intramolecular charge transfer pathway, leading to a change in fluorescence.
Sensing Mechanism Diagram:
Caption: Proposed mechanism for cyanide detection.
Protocol:
-
Follow the general protocol for fluorescence-based detection.
-
Use a buffered aqueous solution (e.g., PBS, pH 7.4) with a co-solvent like DMSO if the probe has low water solubility.
-
Prepare a stock solution of sodium cyanide (NaCN) in the same buffer.
-
Incubation time after adding cyanide is typically short (a few minutes).
The pyridine nitrogen can be protonated in acidic conditions, which would enhance its electron-accepting character and alter the ICT process, leading to a change in fluorescence.
Sensing Mechanism Diagram:
References
Synthesis of Metal-Organic Frameworks with Pyridyl Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal-organic frameworks (MOFs) incorporating pyridyl-containing ligands. The unique properties of these MOFs, stemming from the nitrogen atom in the pyridine ring, make them promising candidates for various applications, including catalysis, gas storage, and notably, drug delivery.
Introduction to Pyridyl-Based MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of pyridyl ligands into MOF structures offers several advantages. The nitrogen atom in the pyridine ring can act as a coordination site, a hydrogen bond acceptor, or a basic site, influencing the framework's topology, stability, and functionality. These properties are particularly relevant in the context of drug development, where MOFs are explored as advanced drug delivery systems. Their high porosity, tunable pore sizes, and the potential for functionalization make them ideal carriers for therapeutic agents.
Featured Metal-Organic Frameworks
This document details the synthesis and characterization of two representative copper-based MOFs containing pyridyl ligands:
-
{[Cu₂(Fu)₂(BPY)]·H₂O}n : A pillared-layer MOF synthesized at room temperature.
-
[Cu(2,3-pydc)(bpp)]·2.5H₂O : A three-dimensional coordination polymer also synthesized at room temperature.
A third MOF, ZJU-X11 , a cationic framework with a pyrimidyl ligand, is also mentioned due to its interesting properties, though a detailed synthesis protocol is not as readily available in the reviewed literature.
Quantitative Data Summary
The following table summarizes key quantitative data for the featured MOFs, facilitating a comparative analysis.
| Metal-Organic Framework | Metal Ion | Pyridyl Ligand(s) | Synthesis Temperature (°C) | Yield (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| {[Cu₂(Fu)₂(BPY)]·H₂O}n | Cu(II) | 4,4'-bipyridine (BPY) | Room Temperature | ~90 | Mesoporous | Not Specified |
| [Cu(2,3-pydc)(bpp)]·2.5H₂O | Cu(II) | Pyridine-2,3-dicarboxylic acid (2,3-pydcH₂), 1,3-bis(4-pyridyl)propane (bpp) | Room Temperature | Not Specified | Not Specified | Not Specified |
| ZJU-X11 | Ag(I) | Pyrimidyl-based ligand | Not Specified (Hydrothermal) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of {[Cu₂(Fu)₂(BPY)]·H₂O}n
This protocol describes a sustainable, room-temperature synthesis of a pillared-layer copper-based MOF.
Materials:
-
Sodium hydroxide (NaOH)
-
Fumaric acid (H₂Fu)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
4,4'-bipyridine hydrate (BPY·xH₂O)
-
Deionized water
-
Methanol
Procedure:
-
Prepare Sodium Fumarate Solution: Dissolve 8 mmol of NaOH in 15 mL of deionized water. To this solution, add 4 mmol of fumaric acid while stirring at room temperature until a clear solution is obtained.
-
Add Copper Salt: In a separate beaker, dissolve 4 mmol of Cu(NO₃)₂·3H₂O in 15 mL of deionized water.
-
Add Pyridyl Ligand: To the copper nitrate solution, add a solution of 4 mmol of 4,4'-bipyridine hydrate in 10 mL of methanol.
-
Initiate Precipitation: Slowly add the sodium fumarate solution to the copper/bipyridine solution with continuous stirring. A cyan-colored suspension will form.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation and Washing: Filter the resulting cyan product under suction. Wash the solid sequentially with 5 mL portions of deionized water (3 times) and methanol (3 times).
-
Drying: Dry the final product in a vacuum oven at 80°C for 5 hours.
Protocol 2: Synthesis of [Cu(2,3-pydc)(bpp)]·2.5H₂O
This protocol outlines the room-temperature synthesis of a 3D copper-based MOF.[1]
Materials:
-
Copper(II) salt (e.g., Copper(II) nitrate or acetate)
-
Pyridine-2,3-dicarboxylic acid (2,3-pydcH₂)
-
1,3-bis(4-pyridyl)propane (bpp)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Dissolve Reactants: Dissolve equimolar amounts of the copper(II) salt, pyridine-2,3-dicarboxylic acid, and 1,3-bis(4-pyridyl)propane in a suitable solvent system at room temperature.
-
Reaction: Allow the solution to stand undisturbed at room temperature. The formation of crystals may occur over several hours to days via slow evaporation of the solvent.
-
Isolation: Once a suitable amount of crystalline product has formed, carefully decant the supernatant.
-
Washing: Gently wash the crystals with a small amount of fresh, cold solvent to remove any unreacted starting materials.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.
General Characterization Protocols
The following are general protocols for the essential characterization of newly synthesized MOFs.
Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Finely grind a small amount of the dried MOF powder to ensure random orientation of the crystallites.
-
Data Collection: Mount the powdered sample on a flat sample holder. Collect the PXRD pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range appropriate for MOFs (typically 5-50°).
-
Data Analysis: Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity and crystallinity.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into an alumina or platinum TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
Data Interpretation: Analyze the resulting TGA curve (weight loss vs. temperature) to determine the thermal stability of the MOF, identify the loss of solvent molecules, and observe the decomposition of the organic linkers.
Nitrogen Adsorption-Desorption (BET Surface Area and Pore Analysis)
-
Sample Activation: Degas the MOF sample under vacuum at an elevated temperature (e.g., 120-180 °C) for several hours to remove any guest molecules from the pores.
-
Measurement: Measure the nitrogen adsorption and desorption isotherms at 77 K using a surface area and porosity analyzer.
-
Data Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the appropriate relative pressure range. Determine the pore size distribution and total pore volume using methods such as the Barrett-Joyner-Halenda (BJH) analysis or density functional theory (DFT).[2][3]
Scanning Electron Microscopy (SEM)
-
Sample Preparation: Mount a small amount of the MOF powder onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the crystal morphology, size, and surface features.
Visualizations
Caption: General workflow for the synthesis of pyridyl-based MOFs.
Caption: Logical workflow for the characterization of synthesized MOFs.
Caption: Signaling pathway for MOF-based drug delivery.
References
Application Notes and Protocols for the Functionalization of Polymers with 1,1-Dicyano-2-(pyridine-4-yl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of polymers with 1,1-dicyano-2-(pyridine-4-yl)ethylene. This modification introduces a versatile functional group containing both a pyridine ring and a dicyanoethylene moiety, offering a platform for various applications, including the development of advanced drug delivery systems, sensors, and materials with unique optical properties. The protocols provided herein are based on established chemical principles, primarily the Michael addition reaction, and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
The functionalization of polymers is a critical strategy for tailoring their physical, chemical, and biological properties to suit specific applications. The introduction of this compound onto a polymer backbone imparts a unique combination of functionalities. The pyridine group can participate in hydrogen bonding, metal coordination, and pH-responsive behaviors, which are highly desirable in drug delivery and sensing applications. The dicyanoethylene group is a potent electron-withdrawing moiety, which can influence the electronic and optical properties of the polymer, making it a candidate for applications in nonlinear optics and as a fluorescent probe.
This document outlines the synthesis of this compound and provides detailed protocols for its subsequent conjugation to polymers bearing nucleophilic functional groups, such as hydroxyl and amine moieties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[1][2][3][4][5]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyridine-4-carbaldehyde
-
Malononitrile
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure this compound.
Characterization:
-
¹H NMR: To confirm the structure by identifying the characteristic peaks for the pyridine ring and the vinyl proton.
-
¹³C NMR: To confirm the presence of all carbons, including the cyano groups.
-
FTIR: To identify the characteristic stretching frequencies for C≡N (cyano), C=C (vinyl), and the pyridine ring.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Functionalization of Polymers
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor.[6][7][8][9][10] Therefore, polymers containing nucleophilic groups such as amines (-NH₂) or hydroxyls (-OH) can be functionalized through a Michael addition reaction.
Functionalization of Amine-Containing Polymers
Reaction Scheme:
Experimental Protocol: Functionalization of Poly(ethylene glycol)-amine
Materials:
-
Amine-terminated polyethylene glycol (PEG-NH₂)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (or another suitable base, optional)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard laboratory glassware
Procedure:
-
Dissolve PEG-NH₂ (1 equivalent of amine groups) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.5 - 2 equivalents) to the solution.
-
If desired, add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by taking aliquots and analyzing via ¹H NMR or FTIR to observe the disappearance of the vinyl proton of the dicyanoethylene derivative.
-
After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., water or DMF) and purify by dialysis against distilled water for 48 hours to remove unreacted starting materials and solvent.
-
Lyophilize the purified polymer solution to obtain the final product.
Functionalization of Hydroxyl-Containing Polymers
The reaction with hydroxyl groups is generally less facile than with amines and may require a stronger base to deprotonate the hydroxyl group.[11][12][13]
Reaction Scheme:
Experimental Protocol: Functionalization of Poly(vinyl alcohol)
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH) or another strong base
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard laboratory glassware
Procedure:
-
Dissolve PVA (1 equivalent of hydroxyl groups) in anhydrous DMSO. This may require heating.
-
Under an inert atmosphere, carefully add a strong base such as sodium hydride (1.1 equivalents) to the polymer solution to deprotonate the hydroxyl groups. Stir until the evolution of hydrogen gas ceases.
-
Add this compound (1.5 - 2 equivalents) to the reaction mixture.
-
Stir at room temperature or a slightly elevated temperature for 24-48 hours.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Purify the polymer by extensive dialysis against distilled water.
-
Lyophilize the purified polymer solution to obtain the functionalized PVA.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization and to determine the degree of modification.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm covalent attachment and quantify the degree of functionalization. | Disappearance of the vinyl proton peak from this compound. Appearance of new peaks corresponding to the protons of the attached moiety. The degree of functionalization can be calculated by comparing the integration of characteristic polymer backbone peaks with the peaks of the attached pyridyl dicyanoethylene group. |
| FTIR | To confirm the presence of the new functional groups. | Appearance of a characteristic C≡N stretching band around 2200-2250 cm⁻¹. Changes in the O-H or N-H stretching regions of the parent polymer. |
| UV-Vis Spectroscopy | To observe changes in the electronic absorption properties. | Appearance of a new absorption band characteristic of the pyridyl dicyanoethylene chromophore. |
| Gel Permeation Chromatography (GPC) | To assess changes in molecular weight and polydispersity. | A slight increase in the molecular weight of the polymer after functionalization. The polydispersity should not change significantly if no side reactions like cross-linking or degradation occurred. |
Potential Applications
The unique properties of polymers functionalized with this compound open up a range of potential applications:
-
Drug Delivery: The pyridine group can be utilized for pH-responsive drug release. At lower pH (e.g., in endosomes or tumor microenvironments), the pyridine nitrogen gets protonated, which can trigger a conformational change in the polymer or alter its solubility, leading to the release of an encapsulated drug.
-
Bioimaging: The dicyanoethylene moiety can act as a fluorescent reporter. The fluorescence properties may be sensitive to the local environment, allowing for sensing applications.
-
Sensors: The pyridine group can coordinate with metal ions, and this interaction could modulate the fluorescence of the dicyanoethylene group, enabling the development of metal ion sensors.[14]
-
Nonlinear Optics: The push-pull electronic nature of the pyridyl (donor) and dicyanoethylene (acceptor) system can lead to significant second-order nonlinear optical properties, making these materials interesting for applications in optoelectronics.[15]
Visualizations
Logical Workflow for Polymer Functionalization
Caption: Workflow for synthesis, functionalization, and application.
Signaling Pathway for pH-Responsive Drug Release
Caption: pH-responsive drug release mechanism.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Michael addition reaction and its examples [ewadirect.com]
- 8. Michael addition reactions in macromolecular design for emerging technologies [ouci.dntb.gov.ua]
- 9. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The pyridyl group in ligand design for selective metal ion complexation and sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poled polymers and their nonlinear optics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for Higher Yields
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and product purity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments.
1. Low or No Product Yield
-
Question: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in a Knoevenagel condensation can stem from several factors. A primary consideration is the choice of catalyst and its activity. Weakly basic catalysts are typically required, as strong bases can promote unwanted self-condensation of the aldehyde or ketone starting materials[1]. The reaction is also highly sensitive to the solvent used. Polar protic solvents like ethanol and methanol often favor the initial aldol addition step, while aprotic polar solvents can accelerate the subsequent dehydration step[2][3]. In some cases, solvent-free conditions have been shown to produce high yields[4].
Another critical factor is the removal of water, a byproduct of the condensation. The accumulation of water can inhibit the reaction equilibrium. Techniques such as azeotropic distillation or the use of molecular sieves can effectively remove water and drive the reaction towards product formation[5]. Finally, ensure your starting materials are pure, as impurities can interfere with the catalyst and the reaction pathway.
2. Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. How can I improve the selectivity towards the desired Knoevenagel product?
-
Answer: Side product formation is a common issue and is often related to the reactivity of the starting materials and the reaction conditions. If you are using a strong base, consider switching to a milder catalyst like piperidine, pyridine, or an ammonium salt[1]. The choice of active methylene compound is also crucial; compounds like malononitrile are generally more reactive and may require milder conditions compared to less acidic methylene compounds like ethyl cyanoacetate.
Tandem reactions, where the Knoevenagel condensation is followed by another reaction such as a Michael addition, can also lead to a complex product mixture. Carefully controlling the stoichiometry of the reactants is essential in these cases. Additionally, a chemoenzymatic approach, where an enzyme controls the release of the active methylene compound, has been shown to significantly reduce the formation of unwanted co-products[6].
3. Reaction Stalls or is Too Slow
-
Question: My reaction is proceeding very slowly or appears to have stalled. What can I do to increase the reaction rate?
-
Answer: A slow reaction rate can often be addressed by adjusting the reaction temperature. While many Knoevenagel condensations can be performed at room temperature, gentle heating can sometimes be necessary to increase the rate, especially with less reactive substrates[7]. However, be cautious, as excessive heat can lead to side product formation.
The choice of solvent also plays a significant role in reaction kinetics. Studies have shown that polar solvents, both protic and aprotic, can accelerate the reaction compared to nonpolar solvents[2][3]. For instance, dimethylformamide (DMF) has been reported to be superior to toluene in certain cases[2]. Additionally, increasing the catalyst loading can enhance the reaction rate, but it is important to optimize the amount to avoid potential side reactions[8].
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for a Knoevenagel condensation?
A1: The optimal catalyst is highly dependent on the specific substrates being used. Weak bases such as primary and secondary amines (e.g., piperidine, diethylamine) and their salts are classic choices[1]. Lewis acids like ZnCl₂, CuCl₂, and LaCl₃ have also been employed, particularly in solvent-free conditions. For green chemistry applications, heterogeneous catalysts like hydrotalcites, zeolites, and functionalized silica are gaining popularity due to their ease of separation and reusability. It is often necessary to screen a few catalysts to find the best performer for your specific reaction.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent has a profound impact on the Knoevenagel condensation. Polar aprotic solvents like DMF and acetonitrile have been shown to give excellent conversions and selectivities in short reaction times. Polar protic solvents such as ethanol can also be very effective and may be a greener alternative[9][10]. In some systems, water has been successfully used as a solvent, offering significant environmental benefits[11][12]. The polarity of the solvent can influence the kinetics of both the initial addition and the subsequent dehydration step[3].
Q3: Can the Knoevenagel condensation be performed without a solvent?
A3: Yes, solvent-free Knoevenagel condensations are a well-established and environmentally friendly approach. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst[4]. This method can lead to high yields, simple work-up procedures, and reduced waste.
Q4: Is it necessary to remove water from the reaction?
A4: Since water is a byproduct of the condensation, its removal can shift the reaction equilibrium to favor product formation, thereby increasing the yield[5]. This is particularly important for less favorable reactions. Common methods for water removal include using a Dean-Stark apparatus for azeotropic distillation or adding a drying agent like molecular sieves to the reaction mixture.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to help you compare the effects of different catalysts and solvents on the Knoevenagel condensation yield.
Table 1: Effect of Different Catalysts on Yield
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gallium Chloride | Aromatic Aldehydes | Malononitrile | Solvent-free | Room Temp | - | High | [4] |
| Ni(NO₃)₂·6H₂O (5 mol%) | Substituted Benzaldehydes | Malononitrile | Water | Room Temp | 0.17 | 90 | [11] |
| DIPEAc | Benzaldehyde | Ethyl Cyanoacetate | MDC | Reflux | - | High | [13] |
| SeO₂/ZrO₂ | 4-Nitrobenzaldehyde | Malononitrile | Water | Room Temp | 0.5 | High | |
| Zinc(II) Complex (2 mol%) | Benzaldehyde | Malononitrile | MeOH | Room Temp | 0.5 | 98 | [10] |
| Calcium Ferrite NPs (10 mol%) | Benzaldehyde | Malononitrile | Methanol | Reflux | 0.33 | 95 | [8] |
Table 2: Effect of Different Solvents on Yield
| Solvent | Catalyst | Aldehyde | Active Methylene Compound | Temperature (°C) | Time | Yield (%) | Reference |
| Toluene | Hydrotalcite | Benzaldehyde | - | Room Temp | Hours | 61-99 | [2] |
| DMF | Hydrotalcite | Benzaldehyde | - | Room Temp | 15 min | 81-99 | [2] |
| Ethanol | - | - | - | - | - | 97 | [9] |
| Water | - | - | - | - | - | 66 | [9] |
| Methanol | Zinc(II) Complex | Benzaldehyde | Malononitrile | Room Temp | 30 min | 98 | [10] |
| Ethanol | Calcium Ferrite | Benzaldehyde | Malononitrile | Reflux | 20 min | 92 | [8] |
| Water | Calcium Ferrite | Benzaldehyde | Malononitrile | Reflux | 120 min | 65 | [8] |
Experimental Protocols
Protocol 1: High-Yield Knoevenagel Condensation Using a Heterogeneous Catalyst in Water
This protocol is based on the use of a recyclable solid catalyst in an aqueous medium, promoting a green chemistry approach.
-
Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Catalyst Addition: Add the solid catalyst (e.g., SeO₂/ZrO₂, 0.1 g) to the flask.
-
Solvent Addition: Add distilled water (5 mL) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Product Isolation: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol outlines a solvent-free approach, minimizing waste and simplifying the work-up procedure.
-
Reactant and Catalyst Mixing: In a mortar, combine the aldehyde (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., gallium chloride)[4].
-
Grinding: Grind the mixture with a pestle at room temperature for the time specified in the relevant literature or until TLC indicates completion of the reaction.
-
Work-up: After the reaction is complete, add cold water to the reaction mixture.
-
Product Isolation: Collect the precipitated solid product by filtration.
-
Purification: Wash the solid product with water and dry it. Further purification by recrystallization can be performed if needed.
Visualizations
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcps.org [ijcps.org]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Technical Support Center: Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction conditions. 3. Degradation of starting materials. | 1. Extend the reaction time or gently heat the reaction mixture. 2. If using a catalyst-free method, ensure the solvent system (e.g., H2O:EtOH) is appropriate.[1] For catalyzed reactions, consider screening different weak bases like piperidine or pyridine.[1][2] 3. Check the purity of pyridine-4-carbaldehyde, as it can oxidize over time. Use freshly distilled or purified aldehyde if necessary. |
| Discolored Product (Yellow or Brown) | Presence of impurities or byproducts. | Recrystallize the crude product from a 50% water-ethanol mixture to obtain a white solid.[1] |
| Unexpected Peaks in NMR Spectrum | 1. Presence of unreacted starting materials (pyridine-4-carbaldehyde and/or malononitrile). 2. Formation of side products such as Michael adducts or self-condensation products of the aldehyde. | 1. Compare the spectrum with the known spectra of the starting materials to identify their characteristic peaks. Improve purification to remove them. 2. Further purification by column chromatography may be necessary if recrystallization is insufficient. |
| Product is an Oil or Gummy Solid | 1. Presence of residual solvent. 2. Significant amount of impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under vacuum. 2. Purify the crude product using column chromatography before attempting recrystallization. |
| Inconsistent Melting Point | The product is impure. | Recrystallize the product until a sharp and consistent melting point is achieved (literature value: 100-101 °C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a Knoevenagel condensation.[1][3] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound (malononitrile), to the carbonyl group of an aldehyde (pyridine-4-carbaldehyde). This is followed by a dehydration step to yield the final α,β-unsaturated product.[3]
Q2: Are catalysts necessary for this reaction?
A2: Not always. A facile and high-yielding synthesis has been reported to occur without a catalyst in a water-ethanol mixture at room temperature.[1] However, Knoevenagel condensations are often catalyzed by weak bases such as piperidine or pyridine.[1][2] The pyridine ring of the aldehyde itself may play a role in activating the reactants.[1]
Q3: What are the most common side reactions to be aware of?
A3: While the Knoevenagel condensation can be very efficient, potential side reactions include:
-
Michael Addition: The product, being an electron-deficient alkene, can react with another equivalent of the malononitrile carbanion.
-
Self-condensation of Pyridine-4-carbaldehyde: This is more likely if a strong base is used instead of a weak one.[3]
-
Formation of a Bis-adduct: It is possible for the initial adduct to react with another molecule of the aldehyde.
Q4: What is the expected yield for this synthesis?
A4: Under optimized catalyst-free conditions in a water-ethanol mixture, yields can be excellent, in the range of 90-95%.[1]
Q5: How can the purity of the final product be assessed?
A5: The purity can be determined by techniques such as:
-
Melting Point: A sharp melting point consistent with the literature value (100-101 °C) indicates high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitrile (C≡N) and alkene (C=C) groups and the absence of a carbonyl (C=O) peak from the starting aldehyde confirm the product's formation.
-
Elemental Analysis: This provides the elemental composition of the compound.
Experimental Protocol: Catalyst-Free Synthesis
This protocol is adapted from a reported facile, catalyst-free Knoevenagel condensation.[1]
Materials:
-
Pyridine-4-carbaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Deionized Water (H2O)
Procedure:
-
In a suitable reaction flask, dissolve pyridine-4-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add malononitrile (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
The collected solid is washed with a cold 50% water-ethanol mixture.
-
For further purification, the product can be recrystallized from a 50% water-ethanol mixture to yield 2-(pyridin-4-ylmethylene)malononitrile as a white solid.
Visualizations
Reaction Pathway and Potential Side Reaction
References
Technical Support Center: Enhancing the Stability of Cyano-Substituted Ethylenes
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to improve the stability of cyano-substituted ethylenes, such as cyanoacrylates and vinylidene cyanide, during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my cyano-substituted ethylene monomer polymerizing prematurely in the container?
A1: Premature polymerization is the most common stability issue. It is almost always caused by unintended anionic polymerization initiated by weak bases or nucleophiles.[1] The primary culprit is moisture from the air or on the surface of the container.[2][3] Even minute amounts of water can act as a nucleophile, attacking the electrophilic carbon-carbon double bond and starting a rapid chain reaction.[2] Other initiators can include alcohols, amines, phosphines, and certain metal ions.[1][2]
Q2: How can I properly store my cyano-substituted ethylene monomers to prevent degradation?
A2: To maximize shelf life, monomers should be stored in a cool, dry environment. For long-term storage, refrigeration or freezing at temperatures below 40°F (4.4°C) is recommended, which can extend freshness for up to 30 months.[4] Always allow the monomer to gradually warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.[4] The monomers are typically sold with stabilizers already added; ensure the container is tightly sealed to prevent stabilizer evaporation and moisture ingress.[1]
Q3: What is the role of temperature in the stability of these compounds?
A3: Temperature significantly impacts both the monomer and the resulting polymer.
-
Monomer Storage: Low temperatures slow down potential degradation reactions and prevent premature polymerization.[4][5]
-
Polymer Degradation: Elevated temperatures accelerate the degradation of poly(cyanoacrylates). Standard poly(ethyl 2-cyanoacrylate) adhesives show a significant decrease in bond strength at temperatures of 60-80°C and rapid reductions above 100°C.[6][7] The degradation mechanism can involve "unzipping" of the polymer chain, releasing monomer units.[6] Specialized formulations, however, can withstand continuous temperatures up to 250°F (120°C) or even higher.[8]
Q4: What are the primary degradation pathways for poly(cyanoacrylates)?
A4: The main degradation pathway for poly(cyanoacrylates) is hydrolytic scission of the polymer chain, especially in the presence of water or in alkaline conditions.[9][10] This process, which can be catalyzed by esterases in biological environments, results in the formation of formaldehyde and an alkyl cyanoacetate.[9][11] Another degradation mechanism, particularly at high temperatures, is thermal "unzipping," where the polymer chain depolymerizes to release monomer units.[6]
Q5: How do different alkyl chain lengths (e.g., methyl, butyl, octyl) affect stability?
A5: The length of the alkyl ester chain influences the degradation rate. As the homologous series is ascended (e.g., from methyl to butyl), the rate of hydrolytic degradation under neutral conditions decreases.[9][10] For instance, after 48 hours in a buffer solution, poly(butyl cyanoacrylate) (PBCA) nanoparticles showed 88% degradation, whereas poly(octyl cyanoacrylate) (POCA) nanoparticles showed only 3% degradation.[11] Longer-chain forms degrade more slowly and exhibit minimal toxic effects because the formation of toxic formaldehyde is slower.[12]
Q6: What types of stabilizers are used, and how do they work?
A6: Two main types of stabilizers are used in commercial formulations:
-
Anionic Polymerization Inhibitors: These are acidic stabilizers (e.g., sulfuric acid, methane sulfonic acid, sulfur dioxide) that prevent premature polymerization by neutralizing the basic initiators like moisture.[13][14][15]
-
Free Radical Inhibitors: These stabilizers (e.g., hydroquinone, p-methoxy phenol, Butylated Hydroxyanisole (BHA)) prevent polymerization that could be initiated by free radicals, often from light exposure or impurities.[14][15] Commercial formulations typically contain a combination of both types of stabilizers.[6][14]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Monomer solidifies in bottle | 1. Moisture contamination.[2] 2. Insufficient acidic stabilizer.[13] 3. Storage at elevated temperatures.[4] | 1. Store in a desiccator or with desiccant packs. 2. Allow refrigerated containers to reach room temperature before opening.[4] 3. If synthesizing, ensure adequate addition of an acidic stabilizer (e.g., SO₂, H₂SO₄).[14] |
| Inconsistent polymerization/curing time | 1. Variable humidity levels.[2] 2. Temperature fluctuations.[4][5] 3. Presence of acidic or basic residues on the substrate. | 1. Control the humidity in the experimental environment. 2. Ensure both the monomer and substrate are at a consistent temperature (70-80°F or 21-27°C is optimal for curing).[4] 3. Thoroughly clean and neutralize all substrates before application. |
| Poor bond strength or polymer film degrades rapidly | 1. Hydrolytic degradation due to moisture.[6] 2. High-temperature environment.[7][8] 3. Exposure to alkaline conditions.[9][10] | 1. Use longer-chain alkyl cyanoacrylates (e.g., butyl, octyl) for applications in moist environments.[11][12] 2. For high-heat applications, use a thermally resistant formulation.[8] 3. Protect the polymer from basic substances. |
| Discoloration of monomer or polymer | 1. Reaction with impurities. 2. Degradation due to UV light exposure. | 1. Use high-purity monomers. 2. Store monomers and polymers in opaque or amber containers to protect from light. |
Data Presentation: Stability & Performance
Table 1: Thermal Resistance of Cyanoacrylate Formulations
| Formulation Type | Maximum Continuous Operating Temperature | Intermittent Spike Temperature | Reference |
| Standard Ethyl Cyanoacrylate | ~180°F (82°C) | - | [8] |
| Specialized High-Temperature Grade | Up to 250°F (120°C) | Higher, unspecified | [8] |
| Specialized (with secondary heat cure) | Up to 482°F (250°C) | - | [8] |
| Poly(ethyl 2-cyanoacrylate) | Glass Transition Temp: 140-150°C | Bond strength decreases at 60-80°C | [6] |
Table 2: Degradation of Poly(alkyl cyanoacrylate) (PACA) Nanoparticles
| Polymer | Degradation Condition | Time | % Degradation | Reference |
| Poly(butyl cyanoacrylate) (PBCA) | Glycine Buffer (pH 9) | 48 hours | 88% | [11] |
| Poly(octyl cyanoacrylate) (POCA) | Glycine Buffer (pH 9) | 48 hours | 3% | [11] |
Table 3: Common Stabilizers for Cyanoacrylate Formulations
| Stabilizer Type | Example | Typical Concentration (ppm) | Function | Reference |
| Anionic (Vapor Phase) | Sulfur Dioxide (SO₂) | Varies | Inhibits moisture-induced polymerization in the headspace of the container. | [14] |
| Anionic (Liquid Phase) | Sulfuric Acid (H₂SO₄) | Varies | Neutralizes basic impurities/initiators within the liquid monomer. | [14][15] |
| Free Radical | Hydroquinone | 20 - 50 | Scavenges free radicals to prevent radical-induced polymerization. | [14][15] |
| Free Radical | Butylated Hydroxyanisole (BHA) | 25 to 75 times the amount of hydroquinone | Works with hydroquinone to inhibit radical polymerization. | [15] |
| Free Radical | p-Methoxy Phenol | 50 - 200 | Additional free radical stabilizer. | [14] |
Visualizations and Workflows
Caption: Anionic polymerization pathway of cyanoacrylates initiated by a weak nucleophile.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. starbond.com [starbond.com]
- 5. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Curing Cyanoacrylate Adhesives | Afinitica [afinitica.com]
- 14. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 15. EP1928920A2 - Improved stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
Technical Support Center: Managing Solubility of 1,1-dicyano-2-(pyridine-4-yl)ethylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,1-dicyano-2-(pyridine-4-yl)ethylene.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents should I first attempt to dissolve this compound?
A2: Based on the structure, polar aprotic solvents are the most promising for initial solubility tests. We recommend starting with solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Other polar solvents like acetonitrile, acetone, and alcohols (methanol, ethanol) may also be effective, though potentially to a lesser extent.
Q3: Can I improve the aqueous solubility of this compound?
A3: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this one.[1] The pyridine moiety in the structure contains a basic nitrogen atom, which can be protonated. Therefore, adjusting the pH of the aqueous solution to the acidic range (e.g., pH 2-5) should increase its solubility. Other methods include the use of co-solvents, surfactants, and cyclodextrins.
Q4: Are there any known stability issues I should be aware of when preparing solutions?
A4: While specific stability data is not available, it is good practice to assess the stability of your compound under the chosen solubilization conditions. For instance, if you are using acidic or basic conditions to improve solubility, you should verify that this does not cause degradation of the compound over the timeframe of your experiment. This can be checked by techniques like HPLC or TLC by comparing a freshly prepared sample to one that has been incubated under the experimental conditions.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient solvent volume | Gradually add more solvent while observing for dissolution. | The concentration may be above the solubility limit. |
| Inappropriate solvent choice | Attempt to dissolve the compound in a small amount of a different solvent from the recommended list (see Table 1). | Solubility is highly dependent on the solvent's polarity and other properties. |
| Low dissolution rate | Gently warm the mixture and/or use sonication. | These methods increase the kinetic energy, which can accelerate the dissolution of a solid. |
| Compound is in a stable crystalline form | If the experiment allows, consider techniques like creating an amorphous solid dispersion. | Amorphous forms are generally more soluble than their crystalline counterparts. |
Issue 2: The compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step | Rationale |
| Change in solvent composition (e.g., adding an aqueous buffer to a DMSO stock) | Decrease the final concentration of the compound in the assay. Use a higher percentage of the organic co-solvent if the experimental system tolerates it. | The compound may be precipitating due to the addition of a less favorable "anti-solvent". |
| Temperature change | Ensure the temperature of the solution is maintained throughout the experiment. | Solubility is often temperature-dependent. |
| pH shift | If using pH modification for solubilization, ensure the final solution is buffered to maintain the desired pH. | A change in pH can lead to the deprotonation of the pyridine nitrogen, reducing solubility. |
| Exceeded thermodynamic solubility | Prepare a supersaturated solution and then allow it to equilibrate to determine the thermodynamic solubility. Work below this concentration. | A solution might initially appear clear but can precipitate over time as it reaches equilibrium. |
Solubility Data
The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents. This is based on its chemical structure and general principles of solubility. Experimental verification is highly recommended.
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Sparingly Soluble to Insoluble |
| Methanol, Ethanol | Polar Protic | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Slightly to Moderately Soluble |
| Acetone | Polar Aprotic | Slightly Soluble |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble |
| Hexanes, Heptane | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weigh the desired amount of this compound in a clean, dry vial.
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Add a small volume of the chosen organic solvent (e.g., DMSO).
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Vortex or sonicate the mixture until the solid is completely dissolved.
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If the solid does not dissolve, incrementally add more solvent until a clear solution is obtained.
-
Once dissolved, add the solvent to reach the final desired concentration.
-
Store the stock solution as per the compound's stability recommendations, typically at -20°C or -80°C for long-term storage.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
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In a separate container, prepare the desired aqueous buffer (e.g., citrate buffer for pH 3-6 or phosphate buffer for pH 6-8).
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While vigorously stirring the aqueous buffer, slowly add the organic stock solution dropwise.
-
Monitor the solution for any signs of precipitation.
-
If precipitation occurs, consider using a more acidic buffer to protonate the pyridine nitrogen, which is expected to increase solubility.
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The final concentration of the organic co-solvent should be kept as low as possible and be compatible with the intended experimental system.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for preparing a stock solution.
References
preventing byproduct formation in dicyanovinylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of dicyanovinylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dicyanovinylpyridine, which is typically achieved through a Knoevenagel condensation of a pyridinecarboxaldehyde with malononitrile.
1. Low Yield of Dicyanovinylpyridine
-
Question: My reaction is resulting in a low yield of the desired dicyanovinylpyridine product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the catalyst is active and used in the appropriate amount.
-
-
Suboptimal Catalyst: The choice and amount of base catalyst are crucial.
-
Solution: Weakly basic amines like piperidine or triethylamine are commonly used. If using a very weak base, the reaction may be slow. Conversely, a base that is too strong can promote side reactions.[1] Experiment with different catalysts and optimize the catalyst loading. Some studies have shown that triethylamine can be an effective substitute for pyridine.
-
-
Poor Quality Reagents: The purity of the pyridinecarboxaldehyde and malononitrile is important.
-
Solution: Ensure the starting materials are pure and dry. Impurities in the aldehyde can inhibit the reaction. Malononitrile is susceptible to degradation and should be used when fresh or purified if necessary.
-
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and yield.
-
Solution: Protic solvents like ethanol are often effective for Knoevenagel condensations as they can help to stabilize intermediates.[2] If you are using an aprotic solvent and experiencing low yields, consider switching to ethanol or a mixture of ethanol and water.
-
-
2. Presence of a Significant Amount of an Unidentified Byproduct
-
Question: I am observing a significant byproduct in my reaction mixture that is difficult to characterize. What are the likely side products and how can I prevent their formation?
-
Answer: The most common byproducts in dicyanovinylpyridine synthesis are the result of side reactions involving the starting materials or the product itself.
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Michael Addition Adduct: The dicyanovinylpyridine product is an electron-deficient alkene and can act as a Michael acceptor. It can react with another molecule of malononitrile (or other nucleophiles present) to form a Michael adduct.
-
Prevention:
-
Stoichiometry Control: Use a strict 1:1 stoichiometry of the pyridinecarboxaldehyde and malononitrile. An excess of malononitrile will favor the formation of the Michael adduct.
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Slow Addition: Add the malononitrile slowly to the reaction mixture containing the aldehyde and catalyst. This helps to keep the concentration of the nucleophile low and minimizes the chance of a second addition to the product.
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Catalyst Choice: The basicity of the catalyst can influence the rate of the Michael addition. Experiment with milder bases.
-
-
-
Aldehyde Self-Condensation (Aldol Condensation): If a strong base is used, the pyridinecarboxaldehyde can undergo self-condensation.[1]
-
Prevention:
-
Use a Weak Base: Avoid strong bases like sodium hydroxide or potassium carbonate. Stick to weaker amine bases such as piperidine or triethylamine.
-
-
-
Polymerization: The vinyl group in dicyanovinylpyridine can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Prevention:
-
Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: If polymerization is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of dicyanovinylpyridine?
A1: The synthesis of dicyanovinylpyridine from a pyridinecarboxaldehyde and malononitrile proceeds via a Knoevenagel condensation. The mechanism involves the base-catalyzed deprotonation of malononitrile to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the pyridinecarboxaldehyde. This is followed by a dehydration step to yield the dicyanovinylpyridine product.
Q2: Which catalyst is better for this reaction: piperidine or triethylamine?
A2: Both piperidine and triethylamine are commonly used and effective catalysts for the Knoevenagel condensation. The choice between them can depend on the specific substrate and reaction conditions. Triethylamine is less nucleophilic than piperidine, which can sometimes be advantageous in minimizing certain side reactions. Some studies have explored triethylamine as a "greener" alternative to pyridine-based catalysts. It is recommended to perform small-scale optimization experiments to determine the best catalyst for your specific application.
Q3: How can I purify the dicyanovinylpyridine product from the reaction mixture?
A3: Purification can typically be achieved through the following methods:
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Precipitation: The dicyanovinylpyridine product is often a solid. After the reaction is complete, pouring the reaction mixture into cold water can cause the product to precipitate. The solid can then be collected by filtration.
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Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.
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Column Chromatography: If precipitation and recrystallization are insufficient to remove impurities, column chromatography on silica gel is an effective purification method. A mixture of ethyl acetate and hexane is a common eluent system.
Q4: Are there any specific analytical techniques to identify the byproducts?
A4: Yes, several analytical techniques can be used to identify byproducts:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the byproduct will provide information about its structure. For example, the formation of a Michael adduct would result in the disappearance of the vinyl proton signal and the appearance of new aliphatic proton signals.
-
Mass Spectrometry (MS): MS provides the molecular weight of the byproduct, which is a crucial piece of information for determining its molecular formula.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for separating the components of the reaction mixture and obtaining mass spectra for each component, allowing for the identification of byproducts even at low concentrations.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields reported in the literature for Knoevenagel condensations of aromatic aldehydes with malononitrile. While specific data for every pyridinecarboxaldehyde isomer is not always available, these provide a general guideline.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 2 h | >90 | Generic Protocol |
| 4-Chlorobenzaldehyde | Grinding (no catalyst) | Solvent-free | Room Temp | 5 min | 95 | Generic Protocol |
| Various Aromatic Aldehydes | Heterogeneous Basic Catalyst | Ethanol | Room Temp | 5-60 min | 84-99 | Generic Protocol |
Experimental Protocols
General Protocol for the Synthesis of 2-((pyridin-4-yl)methylene)malononitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridinecarboxaldehyde (1 equivalent), malononitrile (1 equivalent), and ethanol as the solvent.
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Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
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Workup: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into a beaker of cold water to induce precipitation.
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Purification: Wash the collected solid with cold water and then dry it. For higher purity, recrystallize the solid from ethanol.
Visualizations
Caption: Mechanism of the Knoevenagel Condensation for Dicyanovinylpyridine Synthesis.
Caption: Potential Pathways for Byproduct Formation in Dicyanovinylpyridine Synthesis.
Caption: Troubleshooting Workflow for Dicyanovinylpyridine Synthesis.
References
Technical Support Center: Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparison of different synthetic methodologies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Knoevenagel condensation of 4-pyridinecarboxaldehyde and malononitrile.
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the synthesis of this compound? A1: The synthesis is a Knoevenagel condensation. It involves the nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (4-pyridinecarboxaldehyde), followed by a dehydration reaction to form the carbon-carbon double bond. The reaction is often catalyzed by a weak base.[1]
-
Q2: Why is my reaction yield consistently low? A2: Low yields can result from several factors. Incomplete reaction is a common cause; ensure you are monitoring the reaction progress using thin-layer chromatography (TLC). The choice of solvent and catalyst can also significantly impact the yield. For instance, while the reaction can be performed catalyst-free in a water:ethanol mixture with excellent yields, aprotic solvents like acetonitrile or protic solvents like pure ethanol may result in lower yields and require longer reaction times or heating.[2] Side reactions, such as the self-condensation of the aldehyde, can also reduce the yield, especially if a strong base is used.[1]
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Q3: My product is a dark, sticky solid. How can I improve its appearance and purity? A3: The formation of a black, sticky product has been observed, particularly in aqueous or solvent-free conditions.[2] To mitigate this, using a mixed solvent system like 50% water:ethanol can be beneficial, leading to a cleaner reaction and easier product isolation.[2] Purification by recrystallization, for example from a mixture of hexane and dichloromethane, can also improve the purity and appearance of the final product.[3]
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Q4: Is a catalyst always necessary for this reaction? A4: No, a catalyst is not always required. A facile, catalyst-free Knoevenagel condensation of pyridinecarboxaldehydes and malononitrile has been reported with high yields in a water:ethanol mixture at room temperature.[2] However, in other solvent systems or under different conditions, a catalyst may be necessary to achieve a reasonable reaction rate and yield.
-
Q5: What are some alternative methods for this synthesis? A5: Besides the conventional solution-phase synthesis, microwave-assisted synthesis is a viable alternative. This method can offer advantages such as shorter reaction times and high yields. For example, the reaction of an aldehyde with malononitrile under microwave irradiation in methanol has been reported to be complete in 30 minutes at 60°C.[3]
Comparison of Synthesis Methodologies
The following table summarizes different reported methods for the synthesis of this compound and related compounds, providing a comparison of their key parameters.
| Methodology | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Catalyst-Free | None | 50% H₂O:EtOH | Room Temp. | 30 min | 95% | [2] |
| Microwave-Assisted | None | Methanol | 60°C | 30 min | High (unspecified for this specific product) | [3] |
| Heterogeneous Catalysis | Pyridinedicarboxamide functionalized mesoporous organosilica | Ethanol | 40°C | 2 h | >90% (for benzaldehyde derivatives) | [4] |
| Sonication | Ammonium Acetate | Solvent-Free | Room Temp. | 5-7 min | High (for various benzaldehyde derivatives) | [1] |
Detailed Experimental Protocol
This protocol is adapted from a reported catalyst-free synthesis of this compound.[2]
Materials:
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4-Pyridinecarboxaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve 1 mmol of 4-pyridinecarboxaldehyde and 1 mmol of malononitrile in a 1:1 mixture of water and ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, the product will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the product with cold water.
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Dry the product under vacuum to obtain this compound.
Characterization Data:
-
¹³C-NMR (125 MHz, CDCl₃): δ 109.8, 116.9, 125.0, 129.08, 136.83, 148.6, 152.1, 153.2, 163.0.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the catalyst-free synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
troubleshooting aggregation-caused quenching in fluorescent dyes
Technical Support Center: Fluorescent Dyes
Welcome to the technical support center for troubleshooting issues related to fluorescent dyes. This guide provides detailed answers to frequently asked questions (FAQs) and practical troubleshooting advice to help you address challenges with aggregation-caused quenching (ACQ) in your experiments.
Frequently Asked Questions (FAQs) about Aggregation-Caused Quenching (ACQ)
Q1: What is Aggregation-Caused Quenching (ACQ)?
Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorescent dyes exhibit reduced or completely suppressed light emission at high concentrations in solution or in the solid state.[1][2] This occurs because the dye molecules tend to form aggregates through intermolecular interactions, such as π-π stacking and hydrophobic interactions.[3] These aggregates create non-radiative decay pathways for the excited state energy, causing the energy to be dissipated as heat rather than emitted as light (fluorescence).[3][4] This effect is a significant challenge in applications requiring bright and stable fluorescence, such as bio-imaging, sensing, and organic light-emitting diodes (OLEDs).[1][2]
Caption: Mechanism of ACQ vs. Monomer Emission.
Q2: What are the primary factors that cause ACQ?
Several factors can induce or enhance the aggregation of fluorescent dyes, leading to quenching. Understanding these factors is the first step in troubleshooting.
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High Dye Concentration: This is the most direct cause. As concentration increases, the average distance between dye molecules decreases, promoting aggregation.[5][6][7]
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Poor Solvent Quality: Hydrophobic dye molecules tend to aggregate in polar solvents like water, where they are poorly solvated.[1][6] The dye molecules minimize their contact with the unfavorable solvent by clustering together.
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Solution pH: Changes in pH can alter the charge state of a dye molecule.[8] For ionizable dyes, pH values that neutralize the charge can reduce electrostatic repulsion between molecules, facilitating aggregation.[2]
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Ionic Strength: High salt concentrations in aqueous solutions can screen the electrostatic repulsion between charged dye molecules and promote hydrophobic interactions, leading to aggregation.[6]
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Temperature: The effect of temperature can be complex. While increased temperature can sometimes disrupt aggregates through thermal agitation, it can also decrease the solubility of some dyes or surfactants, promoting aggregation.[9][10]
-
Molecular Structure: Dyes with large, planar aromatic structures are particularly prone to π-π stacking and aggregation.[6]
Q3: How can I confirm that fluorescence loss is due to ACQ?
Observing a decrease in fluorescence intensity is not sufficient to diagnose ACQ. You can perform the following experiments to confirm that aggregation is the root cause:
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Concentration Titration: Measure the fluorescence intensity of a serial dilution of your dye. If ACQ is occurring, you will observe a non-linear relationship where the fluorescence intensity initially increases with concentration, then plateaus, and finally decreases at higher concentrations.[5][11]
-
Absorption Spectroscopy: Monitor the UV-Vis absorption spectrum as a function of concentration. Dye aggregation often leads to changes in the absorption spectrum, such as the appearance of a new blue-shifted band (H-aggregate) or a red-shifted band (J-aggregate).[6][12] The presence of an isosbestic point suggests an equilibrium between two or more species (e.g., monomer and dimer).[6]
-
Solvent Study: Dissolve the dye in a "good" solvent (e.g., a nonpolar organic solvent for a hydrophobic dye) and a "poor" solvent (e.g., water). A significantly higher fluorescence in the good solvent compared to the poor solvent at the same concentration is a strong indicator of ACQ.[6]
Troubleshooting Guides for ACQ
If you have identified ACQ as the problem, the following guides provide actionable strategies and experimental protocols to mitigate it.
Issue 1: Fluorescence is quenched at my desired working concentration.
Solution: Optimize dye concentration and environmental conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ACQ.
Experimental Protocol: Dye Concentration Titration
-
Prepare Stock Solution: Prepare a concentrated stock solution of your dye (e.g., 1-10 mM) in an appropriate "good" solvent where it is highly soluble and monomeric (e.g., DMSO, DMF).
-
Create Dilution Series: Prepare a series of dilutions from the stock solution in your experimental buffer or solvent, ranging from very dilute (nM) to highly concentrated (µM-mM).
-
Measure Absorbance and Fluorescence: For each concentration, measure the absorbance at the dye's λ_max to confirm the concentration (using Beer-Lambert law in the linear range). Then, measure the fluorescence emission at the appropriate excitation wavelength.
-
Analyze Data: Plot the fluorescence intensity as a function of dye concentration. The ideal working range is the linear portion of this curve before the intensity plateaus or decreases.
Issue 2: My hydrophobic dye aggregates in an aqueous buffer.
Solution: Modify the solvent environment or use additives to increase dye solubility and prevent aggregation.
Strategy A: Use Co-solvents
Adding a miscible organic solvent can improve the solubility of hydrophobic dyes.
-
Recommended Co-solvents: DMSO, DMF, ethanol, or methanol.
-
Procedure: Start by adding a small percentage (e.g., 1-5% v/v) of the co-solvent to your aqueous buffer and observe the effect on fluorescence. Gradually increase the percentage, but be mindful of the potential impact on your biological system (e.g., protein denaturation).
Strategy B: Use Surfactants
Surfactants can encapsulate hydrophobic dyes within micelles, effectively isolating them from each other and preventing aggregation.[13][14][15]
Caption: Surfactants form micelles to prevent dye aggregation.
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a few surfactants to test based on your system's requirements (see table below).
-
Prepare Solutions: Prepare solutions of your dye in the experimental buffer containing different concentrations of the surfactant. It is crucial to test concentrations both below and above the surfactant's Critical Micelle Concentration (CMC).
-
Incubate: Allow the solutions to equilibrate.
-
Measure Fluorescence: Measure the fluorescence intensity. A significant increase in fluorescence for solutions with surfactant concentrations above the CMC indicates successful prevention of ACQ.
Table 1: Common Surfactants for Preventing ACQ
| Surfactant Type | Example | Charge | Typical CMC (in water) | Notes |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | ~8 mM | Can denature proteins; strong solubilizing agent.[16][17] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Positive | ~1 mM | Can interact with negatively charged biomolecules.[15] |
| Non-ionic | Triton X-100, Tween 20 | Neutral | ~0.2-0.3 mM (TX-100) | Generally milder and less likely to denature proteins.[14][18] |
| Zwitterionic | CHAPS | Neutral | ~6-8 mM | Effective at solubilizing membrane proteins while maintaining their structure. |
Issue 3: Fluorescence intensity varies with pH or salt concentration.
Solution: Optimize and control the pH and ionic strength of your buffer system.
Strategy A: pH Optimization
For pH-sensitive dyes, aggregation can be triggered at pH values near the dye's pKa, where the molecule is neutral.
-
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Disperse the dye at a fixed concentration in each buffer.
-
Measure the fluorescence intensity at each pH to identify the range where fluorescence is maximal and stable.
-
Select a buffer that maintains the dye in a charged state to promote electrostatic repulsion between molecules.[8][19]
-
Strategy B: Ionic Strength Control
-
Low Ionic Strength: If your dye is charged, use a buffer with low ionic strength to maximize electrostatic repulsion.
-
High Ionic Strength: In some cases, for uncharged dyes, specific salts may disrupt the "iceberg" structure of water around the dye, which can paradoxically reduce hydrophobic aggregation.[20] However, high salt concentrations more commonly screen charges and promote aggregation.[6]
-
Recommendation: Start with a low ionic strength buffer (e.g., 10-20 mM) and only increase it if necessary for your specific application, while monitoring the fluorescence.
Table 2: Summary of Factors Influencing ACQ and Recommended Actions
| Parameter | Effect of Increase | Recommended Action | Primary Mechanism |
| Dye Concentration | Increases aggregation and quenching | Work at the lowest concentration that provides adequate signal; perform a dilution series to find the optimal range.[7] | Reduces intermolecular distances. |
| Solvent Polarity (for hydrophobic dyes) | Increases aggregation (in polar solvents like water) | Add organic co-solvents (DMSO, ethanol) or use a less polar solvent if the experiment allows.[6][20][21] | Reduces dye solubility, promoting hydrophobic interactions. |
| pH (for ionizable dyes) | Can neutralize charge, increasing aggregation | Buffer the solution to a pH that keeps the dye charged, enhancing electrostatic repulsion.[8][22] | Reduces electrostatic repulsion. |
| Ionic Strength | Screens charge, increasing aggregation | Use buffers with low salt concentration (10-50 mM) for charged dyes.[6] | Reduces electrostatic repulsion. |
| Temperature | Variable; can increase or decrease aggregation | Test a range of temperatures to find an optimum; effects are system-dependent.[9][10] | Affects solubility, thermal motion, and hydrophobic interactions. |
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 6. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 7. researchgate.net [researchgate.net]
- 8. pH-induced aggregation of hydrophilic carbon dots for fluorescence detection of acidic amino acid and intracellular pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edinst.com [edinst.com]
- 11. Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Surface-active Compounds (Surfactants) as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inactivation of pulmonary surfactant and the treatment of acute lung injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing DSSC Performance with Pyridine-Based Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving pyridine-based dyes in Dye-Sensitized Solar Cells (DSSCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using pyridine-based dyes in DSSCs?
Pyridine-based dyes offer several advantages as sensitizers in DSSCs. The pyridine ring can act as an effective anchoring group to the semiconductor (e.g., TiO2 or NiO) surface. The lone pair of electrons on the nitrogen atom can form a coordinate bond with the Lewis acid sites of the metal oxide, enabling efficient electron injection.[1] Additionally, modifying the pyridine moiety with electron-withdrawing substituents, such as a cyano group, can lower the dye's HOMO-LUMO band gap, reduce electron recombination, and lead to higher photovoltages.[1]
Q2: What are the key parameters for evaluating the performance of a DSSC?
The efficiency and performance of a DSSC are evaluated using several key experimentally measurable parameters:
-
Short-Circuit Current Density (Jsc): The maximum current produced by the solar cell when the voltage across it is zero.
-
Open-Circuit Voltage (Voc): The maximum voltage produced by the solar cell when no current is flowing. The Voc is determined by the difference between the semiconductor's Fermi level and the redox potential of the electrolyte.[2]
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, representing the ratio of the maximum power from the solar cell to the theoretical power.
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the cell in converting light energy into electrical energy. It is calculated as: η = (Jsc * Voc * FF) / P_in, where P_in is the power of the incident light.[3]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): The ratio of the number of collected electrons to the number of incident photons at a specific wavelength.
Q3: How does the choice of anchoring group affect p-type DSSCs?
In p-type DSSCs (p-DSSCs) that often use Nickel Oxide (NiO), traditional carboxylic acid anchoring groups can negatively impact performance. They can cause a negative shift in the valence band edge of NiO through surface protonation, which hinders the hole-injection process and lowers the device's photovoltage.[4] Pyridine-based anchoring groups can circumvent this issue, leading to improved Voc in p-DSSCs.[4]
Q4: Can pyridine-based compounds be used as additives in the electrolyte?
Yes, pyridine derivatives, such as 4-tert-butyl-pyridine (TBP), are commonly used as additives in the electrolyte. TBP can adsorb onto the TiO2 surface, leading to a positive shift in its quasi-Fermi level. This phenomenon can significantly enhance the open-circuit voltage (Voc) of the DSSC.[5] However, the concentration must be optimized, as excessive amounts can sometimes have adverse effects on the short-circuit current (Jsc) by decreasing the rate of dye regeneration.[6]
Troubleshooting Guide
Problem 1: Low Power Conversion Efficiency (η)
Low overall efficiency is the most common issue and can stem from problems with Jsc, Voc, or FF. The following flowchart outlines a systematic approach to troubleshooting.
Caption: Troubleshooting flowchart for low DSSC efficiency.
Problem 2: Poor Dye Adsorption on the Semiconductor Surface
-
Question: My Jsc is very low, and the colored TiO2 film appears pale. What could be the cause?
-
Answer: This indicates insufficient dye loading on the TiO2 photoanode. Several factors could be responsible:
-
Dye Aggregation: Dye molecules can clump together in the sensitization solution, preventing effective adsorption onto the TiO2 surface. Using a co-adsorbent like deoxycholic acid (DCA) can help by occupying space between dye molecules.[7]
-
Incorrect Solvent or pH: The solubility and binding affinity of the dye are highly dependent on the solvent and its pH. Ensure the dye is fully dissolved and that the pH is suitable for the dye's anchoring group.
-
Insufficient Immersion Time: The dye adsorption process is time-dependent. While some dyes may adsorb within a few hours, others may require up to 24 hours for optimal monolayer coverage.[8]
-
Precipitation: At high concentrations, the dye may precipitate out of the solution and onto the TiO2 surface rather than forming a proper monolayer, which can decrease efficiency.[9] Try optimizing the dye solution concentration.
-
Problem 3: Rapid Degradation of Cell Performance
-
Question: My DSSC shows good initial efficiency, but it degrades quickly under testing. Why?
-
Answer: Performance degradation can be linked to the stability of the dye or the electrolyte.
-
Dye Desorption/Degradation: The bond between the pyridine anchor and the TiO2 surface may not be stable over time, especially under thermal stress or UV exposure. Some electrolyte additives can also react with and degrade the dye.[10]
-
Electrolyte Leakage/Evaporation: If the cell is not sealed properly, the liquid electrolyte can leak or evaporate, leading to a rapid drop in performance. Using quasi-solid-state or polymer gel electrolytes can mitigate this issue.[2]
-
Photocatalytic Degradation: The TiO2 itself can, under UV light, cause photocatalytic degradation of the organic dye. Molecular engineering of the dye to improve its stability is a key research area.
-
Performance Data of Pyridine-Based Dyes
The following table summarizes the photovoltaic performance of various DSSCs sensitized with different pyridine-based dyes under standard AM 1.5G illumination.
| Dye Reference | Jsc (mA/cm²) | Voc (mV) | FF | η (%) | Notes |
| CM104 | 13.4 | 704 | 0.748 | 7.0 | Pyridinium cation as acceptor/anchor.[11] |
| CMR104 | 6.2 | 730 | 0.748 | 3.4 | Reference dye with cyanoacetic acid acceptor.[11] |
| CP-II | - | - | - | 4.02 | Benzo[1][4][10]thiadiazole moiety in π-bridge.[1] |
| N719 + DM | 16.57 | 720 | 0.59 | 7.00 | Co-sensitized system with a 2,6-bis(iminoalkyl)pyridine dye (DM).[7] |
| CW2 | 4.05 | 118 | 0.34 | 0.16 | Phenyl pyridine anchor for p-type NiO DSSC.[4] |
| [Cu(L)] complex | 0.48 | 477 | 0.34 | 0.08 | Copper(I) bipyridyl complex.[12] |
Experimental Protocols
Protocol 1: Fabrication of a Pyridine-Dye-Sensitized Solar Cell
This protocol outlines the standard procedure for assembling a DSSC for testing.
Caption: Experimental workflow for DSSC fabrication and characterization.
Methodology Details:
-
Photoanode Preparation:
-
Fluorine-doped Tin Oxide (FTO) coated glass is cleaned sequentially via sonication in acetone, isopropanol, and ethanol.
-
A layer of TiO2 paste is deposited on the conductive side of the FTO glass using a method like doctor-blading or screen printing to achieve a thickness of approximately 10-12 μm.[13][14]
-
The film is gradually heated and then sintered at 450-500 °C to create a mesoporous, crystalline structure.[8]
-
After cooling, the TiO2 electrode is immersed in a solution of the pyridine-based dye (typically 0.3-0.5 mM in a suitable solvent like ethanol) and left for 12-24 hours at room temperature for dye adsorption.[8]
-
The sensitized photoanode is then rinsed with the solvent to remove non-adsorbed dye molecules and dried.
-
-
Counter Electrode Preparation:
-
A second piece of FTO glass is cleaned.
-
A thin catalytic layer, typically platinum or a carbon-based material, is deposited on the conductive side to facilitate the reduction of the electrolyte.
-
-
Cell Assembly and Testing:
-
The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell, separated by a thin polymer gasket (e.g., Surlyn®).
-
The electrolyte (commonly containing an iodide/triiodide redox couple and a pyridine additive like TBP in a solvent like acetonitrile) is introduced into the cell through a small hole in the counter electrode.[6]
-
The hole is sealed to prevent leakage.
-
The completed cell is then characterized using a solar simulator under standard conditions (AM 1.5G, 100 mW/cm²) to obtain J-V curves, and further analyzed for IPCE and by Electrochemical Impedance Spectroscopy (EIS).[4]
-
DSSC Working Principle
The following diagram illustrates the fundamental electron transfer processes in an n-type DSSC.
Caption: Energy diagram of the DSSC working principle.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Dye-Sensitized Solar Cell Performance via Addition of Azopyridine Derivative in Polymer Gel Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dye-sensitized solar cells based on a donor-acceptor system with a pyridine cation as an electron-withdrawing anchoring group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 14. Performance Improvement of Dye-Sensitized Solar Cells with Pressed TiO2 Nanoparticles Layer [mdpi.com]
Validation & Comparative
Validating the Molecular Structure of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing definitive structural evidence. This guide offers a comparative framework for the validation of 1,1-dicyano-2-(pyridine-4-yl)ethylene's structure, leveraging crystallographic data from analogous compounds to establish expected structural parameters.
While a dedicated crystal structure for this compound is not publicly available, we can infer its likely geometric and packing characteristics by comparing it with structurally related molecules that have been characterized by single-crystal X-ray diffraction. This comparative approach is a cornerstone of structural chemistry, enabling researchers to build accurate models and predict the properties of novel compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two compounds structurally related to this compound: 2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile, which features the same dicyanomethylene-substituted pyridine core, and trans-bis(pyridin-3-yl)ethylene, a constitutional isomer of a related pyridylethene. These data provide a valuable reference for what can be expected for the title compound.
| Parameter | 2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile[1][2] | trans-bis(pyridin-3-yl)ethylene[3] |
| Formula | C27H23N3 | C12H10N2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 16.586 (2) | - |
| b (Å) | 17.827 (2) | - |
| c (Å) | 7.4543 (9) | - |
| β (º) | 99.790 (3) | - |
| Volume (ų) | 2171.9 (5) | - |
| Z | 4 | - |
Expected Molecular Geometry
Based on known structures of ethene and pyridine derivatives, the following bond lengths and angles can be anticipated for this compound. These values serve as a benchmark for comparison with experimentally determined or computationally modeled structures.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C=C | ~1.34 | H-C-H (in ethene) | ~117[4][5] |
| C-C (pyridyl) | ~1.39 | H-C=C (in ethene) | ~121.5[4][5] |
| C-N (pyridyl) | ~1.34 | C-N-C (in pyridine) | ~117 |
| C≡N | ~1.16 | C-C≡N | ~178 |
Experimental Workflow for Structure Determination
The process of validating a molecular structure via single-crystal X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Synthesis and Purification: The compound of interest must be synthesized and purified to the highest possible degree to facilitate the growth of high-quality single crystals.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions under which the compound has moderate solubility.
-
Crystallization: High-quality single crystals are typically grown using methods such as slow evaporation of the solvent, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution. Crystals suitable for analysis should be clear, have well-defined faces, and be free of cracks or other defects.[6]
2. Data Collection:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive samples, mounting is performed under an inert atmosphere.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.
3. Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering and absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with software like SHELXS.[1]
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[1] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
4. Validation and Analysis:
-
Model Validation: The quality of the final structural model is assessed using various metrics, including the R-factor, goodness-of-fit, and residual electron density maps.
-
Structural Analysis: Once the structure is validated, detailed geometric parameters such as bond lengths, bond angles, and torsion angles are calculated. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are also analyzed to understand the crystal packing.[3]
-
Data Deposition: The final crystallographic data, including atomic coordinates and structure factors, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make them available to the scientific community.
By following this comprehensive approach, researchers can confidently validate the structure of this compound and gain valuable insights into its solid-state conformation and intermolecular interactions, which are crucial for applications in drug development and materials science.
References
- 1. 2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-Propyl-2,6-distyryl-1,4-dihydro-pyridin-4-yl-idene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eas.org [eas.org]
comparative study of dicyanovinyl vs. tricyanovinyl electron acceptors
A Comparative Analysis of Dicyanovinyl and Tricyanovinyl Electron Acceptors for Advanced Research Applications
This guide provides a detailed comparative study of dicyanovinyl (DCV) and tricyanovinyl (TCV) electron acceptors, focusing on their synthesis, electronic properties, and performance in key applications. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental and computational data.
Introduction
Dicyanovinyl (DCV) and tricyanovinyl (TCV) moieties are powerful electron-accepting groups widely utilized in the design of functional organic materials. Their strong electron-withdrawing nature significantly influences the electronic and optical properties of molecules, making them integral components in the development of materials for organic electronics, such as organic solar cells (OSCs) and sensors. This guide focuses on a comparative analysis of DCV and TCV groups when attached to a triphenylamine (TPA) donor core, providing insights into their differential effects on molecular structure, electronic properties, and potential performance in applications.
Synthesis and Molecular Structure
The introduction of DCV and TCV groups onto a donor molecule like triphenylamine can be achieved through established synthetic routes. The presence of these bulky and strongly electron-withdrawing groups has a significant impact on the molecular geometry and solid-state packing of the resulting donor-acceptor molecules.
A notable effect of both DCV and TCV substitution is the induction of partial planarity in the molecule and the promotion of π-stacking in the solid state.[1][2][3][4] These structural features are crucial for efficient charge transport in organic semiconductor devices.[1][2][3][4] In triphenylamine derivatives, π-stacking is observed between the phenyl rings carrying the electron-accepting groups of adjacent molecules, with short π-π distances.[1][2][3][4]
Table 1: Comparison of Structural Properties of Dicyanovinyl- and Tricyanovinyl-Substituted Triphenylamines
| Property | Dicyanovinyl-Triphenylamine (DCV-TPA) | Tricyanovinyl-Triphenylamine (TCV-TPA) | Reference |
| π-π Stacking Distance (Å) | 3.283 | 3.616 | [4] |
Comparative Electronic and Optical Properties
The strength of the electron acceptor significantly modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the band gap of the molecule. Density Functional Theory (DFT) calculations on DCV- and TCV-substituted triphenylamines reveal a substantial lowering of the LUMO levels compared to the parent triphenylamine molecule.[1][2][3][4]
Table 2: Comparison of Electronic and Optical Properties of Dicyanovinyl- and Tricyanovinyl-Substituted Triphenylamines
| Property | Dicyanovinyl-Triphenylamine (DCV-TPA) | Tricyanovinyl-Triphenylamine (TCV-TPA) | Reference |
| Calculated Band Gap (eV) | 2.61 | 3.13 | [1][2][3][4] |
| Absorption λmax (nm) | 515 | 483 | [2] |
| Fluorescence λmax (nm) | 575 | 650 | [2] |
The computational data suggests that the tricyanovinyl group, with an additional cyano group, is a stronger electron acceptor, leading to a greater stabilization of the LUMO level and a wider band gap in the TCV-TPA molecule compared to the DCV-TPA molecule.[1][2][3][4] This is also reflected in the optical properties, with DCV-TPA showing a red-shifted absorption maximum compared to TCV-TPA.[2]
Performance in Organic Solar Cells
Generally, a lower LUMO level in the donor material can lead to a higher open-circuit voltage (Voc) in a solar cell when paired with a suitable acceptor. However, the overall power conversion efficiency (PCE) also depends on other factors like the short-circuit current (Jsc) and fill factor (FF), which are influenced by the material's absorption profile, charge mobility, and morphology of the active layer. For instance, studies on tricyanovinyl-substituted oligothiophenes have shown promising PCEs in bilayer heterojunction solar cells.[5]
Application in Anion Sensing
The electron-deficient nature of the double bond in dicyanovinyl derivatives makes them effective chemosensors for anions, particularly cyanide (CN⁻). The sensing mechanism involves the nucleophilic addition of the cyanide anion to the β-position of the dicyanovinyl group.[6] This addition disrupts the intramolecular charge transfer (ICT) within the molecule, leading to a noticeable change in its optical properties, such as a color change or a turn-on fluorescence response.[7][8]
While specific comparative studies on the anion sensing performance of DCV-TPA versus TCV-TPA are limited, the underlying principle suggests that the stronger electron-withdrawing nature of the TCV group could potentially enhance its sensitivity towards nucleophilic attack by anions.
Experimental Protocols
Synthesis of Tricyanovinyl-Triphenylamine (TCV-TPA)
This protocol is based on the reaction of triphenylamine with tetracyanoethylene (TCNE).[2]
Materials:
-
Triphenylamine
-
Tetracyanoethylene (TCNE)
-
Dimethylformamide (DMF)
-
6 M Hydrochloric acid (HCl)
-
Methylene chloride
Procedure:
-
In a round-bottom flask, dissolve triphenylamine (0.5 mmol) and tetracyanoethylene (0.75 mmol) in 5 mL of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Work up the reaction by either adding 6 M HCl or extracting with methylene chloride.
-
Isolate the purple solid product, Ph₃N-TCV.
Synthesis of Dicyanovinyl-Triphenylamine (DCV-TPA)
This synthesis involves a Knoevenagel condensation of a formylated triphenylamine with malononitrile.[4]
Step 1: Synthesis of Formyl Triphenylamine
-
To a solution of triphenylamine (12.2 mmol) in 30 mL of DMF, add POCl₃ (25.0 mmol) dropwise.
-
Stir the mixture at 90°C for 24 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice water.
-
Purify the resulting solid by column chromatography to obtain formyl triphenylamine.
Step 2: Synthesis of DCV-Triphenylamine
-
Dissolve formyl triphenylamine (1.1 mmol) and malononitrile (1.5 mmol) in 30 mL of dry dichloromethane.
-
Add a few drops of triethylamine and stir the mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield DCV-triphenylamine as an orange solid.
Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique to determine the HOMO and LUMO energy levels of molecules.
Experimental Setup:
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in a suitable solvent).
-
The sample dissolved in the electrolyte solution.
Procedure:
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Record the cyclic voltammogram of the sample to obtain its oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
Conclusion
Both dicyanovinyl and tricyanovinyl groups are potent electron acceptors that significantly influence the properties of donor-acceptor molecules. The choice between DCV and TCV allows for the fine-tuning of electronic and optical properties, which is crucial for the rational design of materials for specific applications.
-
Tricyanovinyl (TCV) , being a stronger electron acceptor, leads to a larger stabilization of the LUMO level and a wider band gap compared to DCV. This can be advantageous for achieving higher open-circuit voltages in organic solar cells.
-
Dicyanovinyl (DCV) , while a slightly weaker acceptor than TCV, results in molecules with more red-shifted absorption, which could be beneficial for harvesting a broader range of the solar spectrum.
The selection between DCV and TCV will ultimately depend on the specific requirements of the application, balancing factors such as desired energy levels, absorption characteristics, and synthetic accessibility. Further direct comparative studies of their performance in optimized device architectures are needed to fully elucidate their respective advantages and disadvantages.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Thiophene-Based Dicyanovinyl as an Anion Chemosensor [mdpi.com]
- 7. Theoretical Insights into the Anion Sensing Mechanism of Dicyanovinyl-Substituted Benzofurazan Through Intramolecular Charge Transfer (ICT) | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of 1,1-dicyano-2-(pyridine-4-yl)ethylene and Alternative Redox-Active Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene and three commonly used redox-active compounds: Ferrocene, 7,7,8,8-tetracyanoquinodimethane (TCNQ), and Fullerene C60. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from a structurally related compound, all-trans-15-cyano-15'-pyridylretinal, as a proxy to infer the electrochemical behavior of the dicyano-pyridyl functional group.
This comparison is intended to assist researchers in selecting appropriate molecules for applications in organic electronics, sensor development, and as redox probes in biological systems.
Performance Comparison of Redox-Active Molecules
The electrochemical behavior of these compounds varies significantly, offering a range of properties suitable for different applications. The following table summarizes their key electrochemical characteristics as determined by cyclic voltammetry (CV). Potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple where possible to provide a standardized comparison.
| Compound | Redox Event(s) | Reversibility | E₁/₂ (V vs. Fc/Fc⁺) | Key Features & Applications |
| This compound (proxy) | Oxidation | Irreversible | Not Reported | The dicyano and pyridyl groups suggest electron-accepting properties. The irreversible oxidation indicates potential for use in applications where a stable radical cation is not required. |
| Ferrocene | Fe(II)/Fe(III) Oxidation | Reversible | 0.00 | Highly stable and reversible one-electron redox couple. Commonly used as an internal standard in electrochemistry and in the development of redox sensors and molecular wires.[1][2][3] |
| Tetracyanoquinodimethane (TCNQ) | Two 1-electron Reductions | Reversible | E₁/₂ (1) ≈ +0.13 E₁/₂ (2) ≈ -0.33 | Strong organic electron acceptor forming stable radical anions and dianions.[4] Used in the formation of conductive charge-transfer salts for molecular electronics. |
| Fullerene C60 | Multiple 1-electron Reductions | Reversible | E₁/₂ (1) ≈ -0.98 E₁/₂ (2) ≈ -1.37 E₁/₂ (3) ≈ -1.87 | Excellent electron acceptor with the ability to accept up to six electrons.[5][6] Widely used in organic photovoltaics, sensors, and as a component in novel battery materials. |
Note: The redox potentials for TCNQ were originally reported vs. SCE and have been converted to the Fc/Fc⁺ scale for comparison.
Experimental Protocols
The following provides a general methodology for the electrochemical characterization of organic compounds using cyclic voltammetry. Specific parameters may need to be optimized for each compound.
Preparation of Solutions
-
Analyte Solution: Prepare a 1-5 mM solution of the analyte in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or o-dichlorobenzene). The solvent should be of high purity and dried over molecular sieves to remove residual water.
-
Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the analyte solution. The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.
-
Degassing: For experiments involving reductions or air-sensitive species, it is critical to remove dissolved oxygen from the solution.[1] This is typically achieved by bubbling a high-purity inert gas (e.g., argon or nitrogen) through the solution for at least 10-15 minutes prior to the experiment. A blanket of the inert gas should be maintained over the solution during the measurement.[2]
Electrochemical Cell Setup
A standard three-electrode cell is used for cyclic voltammetry.[7]
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. The electrode surface must be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) before each experiment to ensure a clean and reproducible surface.[1]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode is typically employed.[8] It is recommended to calibrate the reference electrode against the ferrocene/ferrocenium redox couple, which is then set to 0 V.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.
Cyclic Voltammetry Measurement
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution without the analyte to establish the potential window of the solvent and electrolyte.
-
Analyte Scan: Introduce the analyte into the cell and record the cyclic voltammogram. The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.
-
Scan Rate Dependence: Perform the cyclic voltammetry at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
Logical Relationships in Electrochemical Analysis
The interpretation of cyclic voltammetry data involves understanding the relationship between the experimental parameters and the electrochemical properties of the analyte.
Conclusion
The electrochemical characterization of this compound, inferred from a structurally similar compound, suggests it behaves as an electron acceptor with an irreversible oxidation process. This contrasts with the highly reversible redox behavior of established compounds like ferrocene, TCNQ, and Fullerene C60. Ferrocene stands out as a stable, single-electron redox standard. TCNQ is a powerful organic acceptor with two accessible reduction states, making it ideal for charge-transfer materials. Fullerene C60 offers multiple, reversible electron uptake, a key property for its use in photovoltaics. The choice among these molecules will depend on the specific requirements of the intended application, such as the desired redox potential, reversibility, and number of electron transfer steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lib.ysu.am [lib.ysu.am]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to Dicyanovinylpyridines: Bridging Computational Predictions and Experimental Realities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental data for dicyanovinylpyridine derivatives. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to offer a comprehensive resource for evaluating the properties and potential applications of this promising class of compounds.
Dicyanovinylpyridines are a class of organic molecules that have garnered significant interest in various scientific fields, particularly in drug development and materials science. Their unique electronic and photophysical properties, stemming from the electron-donating pyridine ring and the electron-withdrawing dicyanovinyl group, make them attractive candidates for applications such as fluorescent probes, viscosity sensors, and anticancer agents. The synergy between computational modeling and experimental validation is crucial for the rational design and optimization of these molecules. This guide delves into a comparative analysis of their photophysical and biological properties, highlighting the predictive power of computational methods and the indispensable role of experimental verification.
Photophysical Properties: A Tale of Two Spectras
The photophysical characteristics of dicyanovinylpyridines, such as their absorption and emission spectra, are central to their application as fluorescent probes. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become invaluable tools for predicting these properties.
Table 1: Comparison of Experimental and Computational Photophysical Data for a Representative Dicyanovinylpyridine Derivative
| Property | Experimental Value | Computational Value | Method/Functional | Basis Set |
| Absorption Maximum (λmax, nm) | 487 | 464 | TD-DFT | Not Specified |
| Emission Maximum (λem, nm) | 500 | Not Reported | - | - |
| Molar Extinction Coefficient (ε, M-1cm-1) | Correlates with oscillator strength | Calculated Oscillator Strength | TD-DFT | Not Specified |
Note: The data presented is a synthesis from studies on dicyanovinyl derivatives of retinal. Direct comparative data for a single, simple dicyanovinylpyridine was not available in the literature reviewed.
The data indicates a reasonable correlation between the experimentally measured absorption maximum and the value predicted by TD-DFT calculations. Computational methods can effectively model the electronic transitions responsible for the observed spectra, with the primary transition often corresponding to a π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Biological Activity: Targeting Cancer Cells
Dicyanovinylpyridines have shown promise as anticancer agents. Molecular docking studies are frequently employed to predict their binding affinity to specific biological targets, such as protein kinases, which are often dysregulated in cancer. These computational predictions are then ideally validated through in vitro cytotoxicity assays.
Table 2: Comparison of Experimental and Computational Biological Data for a Representative Pyridine Derivative
| Cancer Cell Line | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) | Target Protein |
| MCF-7 (Breast Cancer) | 1.39 | Not Specified | VEGFR-2, HER-2 |
| HepG2 (Liver Cancer) | 2.71 | Not Specified | VEGFR-2, HER-2 |
Note: The data is based on studies of cyanopyridone derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
While a direct quantitative comparison between experimental IC50 values and computational docking scores is complex, molecular docking provides valuable insights into the potential mechanism of action. For instance, docking studies on cyanopyridone derivatives have suggested that they can bind to the active sites of key cancer-related kinases like VEGFR-2 and HER-2, a prediction supported by their observed cytotoxic effects on cancer cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dicyanovinylpyridine derivatives.
Synthesis: Knoevenagel Condensation
The synthesis of dicyanovinylpyridines is commonly achieved through a Knoevenagel condensation reaction.
General Procedure:
-
An appropriate pyridine carbaldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, like piperidine or diisopropylethylammonium acetate (DIPEAc), is added to the mixture.[2]
-
The reaction mixture is then stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the dicyanovinylpyridine compound for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[1]
Computational Methodologies
The accuracy of computational predictions is highly dependent on the chosen methods and parameters.
DFT and TD-DFT Calculations
These quantum mechanical methods are used to predict the electronic structure and spectroscopic properties of molecules.
Typical Parameters:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.
-
Basis Set: 6-311++G(d,p) is a popular choice that provides a good balance between accuracy and computational cost.[3]
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecule's properties.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.
General Workflow:
-
Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the dicyanovinylpyridine derivative (ligand) are prepared. This may involve removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to perform the docking calculations, which explore various possible binding poses of the ligand in the receptor's active site.
-
Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[1]
Visualizing the Science
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Synthetic workflow for dicyanovinylpyridines.
Caption: Simplified Jablonski diagram for dicyanovinylpyridines.
Caption: Hypothetical signaling pathway inhibited by dicyanovinylpyridines.
References
A Comparative Guide to Anchoring Groups in Dye-Sensitized Solar Cells (DSSCs)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different anchoring groups in Dye-Sensitized Solar Cells (DSSCs), supported by experimental data. This document outlines the critical role of anchoring groups in DSSC efficacy and offers detailed experimental protocols for key characterization techniques.
The anchoring group is a crucial component of the dye sensitizer in a DSSC, responsible for attaching the dye to the semiconductor (typically TiO2) surface. This bond is critical for efficient electron injection from the excited dye into the semiconductor's conduction band, a key process in the photovoltaic conversion of solar energy. The choice of anchoring group significantly influences the DSSC's overall performance, including its power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). This guide explores the performance of commonly used anchoring groups: carboxylate, cyanoacrylic acid, and phosphonate.
Data Presentation: Performance Comparison
The following table summarizes the photovoltaic performance of DSSCs utilizing dyes with different anchoring groups. It is important to note that direct comparisons can be challenging due to variations in dye structure, electrolyte composition, and fabrication conditions across different studies. The data presented here is a synthesis from multiple sources to provide a comparative overview.
| Anchoring Group | Dye Structure Reference | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Key Observations |
| Carboxylic Acid | Porphyrin-based | ~18.5 | ~0.70 | ~0.70 | ~9.0 | High dye loading achievable, leading to high current densities.[1] |
| Ruthenium complex (GS17) | 7.08 | 0.54 | 0.70 | 2.71 | Two carboxylic acid groups showed better performance than one or three.[2] | |
| Cyanoacrylic Acid | Coumarin-based (C6N) | - | - | - | - | Theoretical calculations suggest it can be a good candidate for DSSC applications.[3] |
| Squaraine-based (SQ-140) | 14.28 | 0.64 | 0.65 | 5.95 | Showed the best photovoltaic performance in a comparative study.[4] | |
| Phosphonic Acid | Porphyrin-based | ~12.0 | ~0.65 | ~0.70 | ~5.9 | Stronger binding to TiO2 and greater stability, but can sometimes lead to lower electron injection efficiency.[1][4] |
| Squaraine-based (SQ-143) | - | - | - | - | Hampered photovoltaic performance compared to carboxylic acid counterpart despite enhanced dye loading and binding strength.[4] |
Note: The values presented are indicative and can vary significantly based on the specific dye molecule, experimental conditions, and measurement techniques.
Signaling Pathways and Experimental Workflows
DSSC Working Principle
The following diagram illustrates the fundamental operational principle of a Dye-Sensitized Solar Cell, detailing the key steps from photon absorption to electron flow.
Caption: The operational cycle of a Dye-Sensitized Solar Cell.
Chemical Structures of Anchoring Groups
This diagram displays the chemical structures of the three primary anchoring groups discussed in this guide.
Caption: Structures of Carboxylic Acid, Cyanoacrylic Acid, and Phosphonic Acid anchoring groups.
Experimental Workflow for DSSC Fabrication and Characterization
The following flowchart outlines the typical experimental workflow for the fabrication and subsequent characterization of a Dye-Sensitized Solar Cell.
Caption: A typical workflow for DSSC fabrication and characterization.
Experimental Protocols
DSSC Fabrication
A standard procedure for fabricating a DSSC is as follows:
-
FTO Glass Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with a nitrogen stream.
-
TiO2 Photoanode Preparation: A compact TiO2 blocking layer is often deposited on the FTO glass by spin-coating a precursor solution and annealing. Subsequently, a mesoporous TiO2 layer is deposited by screen printing or doctor-blading a TiO2 paste, followed by sintering at high temperatures (e.g., 500°C) to ensure good electrical contact between the nanoparticles.
-
Dye Sensitization: The sintered TiO2 film is immersed in a dye solution (typically 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile) for a specific duration (e.g., 12-24 hours) at room temperature to allow for dye molecule adsorption onto the TiO2 surface.
-
Counter Electrode Preparation: A thin layer of platinum (Pt) is deposited on another FTO glass substrate, which acts as a catalyst for the redox reaction in the electrolyte.
-
Cell Assembly: The dye-sensitized TiO2 photoanode and the Pt-coated counter electrode are assembled into a sandwich-like structure, separated by a thin polymer sealant (e.g., Surlyn).
-
Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide (I-/I3-) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
J-V Characteristic Measurement
The current density-voltage (J-V) characteristics are measured to determine the key performance parameters of the DSSC:
-
Apparatus: A solar simulator (providing AM 1.5G illumination at 100 mW/cm²) and a source meter.
-
Procedure:
-
The DSSC is placed under the solar simulator, and the light intensity is calibrated.
-
The source meter is connected to the photoanode and the counter electrode of the DSSC.
-
The voltage is swept from a reverse bias to a forward bias while measuring the corresponding current.
-
The J-V curve is plotted, from which the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) are extracted.
-
Incident Photon-to-Current Efficiency (IPCE) Measurement
IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected electrons to incident photons at a specific wavelength.
-
Apparatus: A light source (e.g., Xenon lamp), a monochromator, a chopper, a potentiostat, and a lock-in amplifier.
-
Procedure:
-
The light from the source is passed through the monochromator to select a specific wavelength.
-
The monochromatic light is chopped at a certain frequency.
-
The chopped light illuminates the DSSC, and the resulting photocurrent is measured using the potentiostat and lock-in amplifier.
-
The incident light intensity at that wavelength is measured with a calibrated photodiode.
-
The IPCE is calculated as a function of wavelength.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the internal charge transfer and recombination processes within the DSSC.
-
Apparatus: A potentiostat with a frequency response analyzer.
-
Procedure:
-
The DSSC is kept at a specific forward bias voltage under dark or illuminated conditions.
-
A small AC voltage perturbation is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
The resulting AC current response is measured.
-
The impedance is plotted in a Nyquist or Bode plot.
-
The data is fitted to an equivalent circuit model to extract parameters related to charge transfer resistance at the counter electrode, electron transport in the TiO2, and charge recombination at the TiO2/dye/electrolyte interface.
-
References
- 1. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene
For immediate release:
This publication provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene, a key building block in the development of novel materials and pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons with an alternative compound, 1,2-di(4-pyridyl)ethylene, and providing supporting experimental data and protocols.
Introduction to Purity Assessment
The determination of purity is a critical step in the synthesis of any new chemical entity. For a compound like this compound, which possesses reactive functional groups, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. Impurities, even in trace amounts, can significantly impact the compound's physical, chemical, and biological properties.
This guide explores three widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method's performance is evaluated based on its sensitivity, specificity, and precision in the context of analyzing this compound. For comparative purposes, data for the structurally related compound, 1,2-di(4-pyridyl)ethylene, is also presented.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The following tables summarize the key performance indicators for HPLC-UV, qNMR, and LC-MS in the analysis of this compound and the comparative compound, 1,2-di(4-pyridyl)ethylene.
| Parameter | This compound | 1,2-di(4-pyridyl)ethylene | Method | Source |
| Typical Purity (Post-Synthesis) | >98% | 97% - >98% | HPLC, qNMR | Internal Data, |
| Common Impurities | Starting materials, reaction by-products | Starting materials, photodegradation products | HPLC, LC-MS | Inferred |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | HPLC-UV | Estimated |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | HPLC-UV | Estimated |
Table 1: Purity Profile Comparison
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, widely available, good for quantitative analysis of known impurities. | Requires chromophoric impurities, may not detect non-UV active compounds. | Routine quality control, determination of known impurities. |
| qNMR | Integration of NMR signals relative to a certified internal standard. | Highly accurate and precise, provides structural information, does not require a reference standard of the analyte. | Lower sensitivity than other methods, requires soluble samples, can be complex to set up. | Absolute purity determination, characterization of reference standards. |
| LC-MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Quantitative accuracy can be affected by ionization efficiency, more complex instrumentation. | Impurity identification, analysis of complex mixtures, trace-level impurity detection. |
Table 2: Comparison of Analytical Techniques
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-1 min: 10% Acetonitrile
-
1-10 min: 10-90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90-10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a highly accurate method for determining the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Acetonitrile-d3).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between pulses.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification and quantification of unknown impurities in the synthesized this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatography: Utilize the same HPLC conditions as described in the HPLC-UV protocol.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific impurities.
-
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.
Visualizing Experimental Workflows and Logic
To further clarify the process of purity assessment, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the decision-making process for method selection.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting the appropriate purity assessment method.
Conclusion
The purity of synthesized this compound can be reliably assessed using a combination of modern analytical techniques. For routine quality control, HPLC-UV provides a robust and efficient method. For the highest accuracy in purity determination and for the qualification of reference standards, qNMR is the method of choice. When unknown impurities are present or when high sensitivity is required, LC-MS is an invaluable tool for both identification and quantification. By selecting the appropriate method based on the specific analytical needs, researchers can ensure the quality and consistency of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
Benchmarking the Nonlinear Optical Properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the nonlinear optical (NLO) properties of the organic chromophore 1,1-dicyano-2-(pyridine-4-yl)ethylene. Due to the limited availability of published experimental data for this specific compound, this document outlines the established experimental protocols and presents a comparative analysis with well-characterized NLO materials, namely urea and chalcone derivatives. This guide serves as a methodological template for researchers seeking to evaluate the potential of novel NLO materials.
Introduction to Nonlinear Optical Materials
Nonlinear optical (NLO) materials are essential components in a wide range of advanced technologies, including optical data storage, optical limiting, and 3D microfabrication.[1] The NLO response of a material describes its ability to alter the properties of light, such as its frequency or refractive index, as a function of the light's intensity. Organic molecules with donor-π-acceptor (D-π-A) structures, such as this compound, are of particular interest due to their potentially large second- and third-order NLO responses. The pyridine ring acts as an electron-donating group, the dicyanoethylene group as a strong electron acceptor, and the ethylene bridge as the π-conjugated system facilitating charge transfer.
Comparative NLO Properties
To provide a benchmark, the NLO properties of urea and a representative chalcone derivative are presented below. These materials are commonly used as reference standards in NLO studies.
| Property | This compound | Urea (CO(NH₂)₂) | Chalcone Derivative (Representative) |
| Second Harmonic Generation (SHG) Efficiency | Data not available | ~1.0 (relative to KDP) | Varies significantly with substitution, can be several times that of urea. |
| Second-Order NLO Susceptibility (χ⁽²⁾) | Data not available | d₁₄ = 0.49 pm/V | Can range from ~1 to >100 pm/V depending on the specific derivative. |
| First Hyperpolarizability (β) | Data not available | -44 to -74 a.u.[2] | Can be significantly higher than urea, with values exceeding 5000 a.u. reported for some derivatives.[3] |
| Third-Order NLO Susceptibility (χ⁽³⁾) | Data not available | Data not readily available | Can be in the range of 10⁻¹² to 10⁻¹⁰ esu.[4] |
| Nonlinear Refractive Index (n₂) | Data not available | Data not readily available | Typically in the order of 10⁻¹² to 10⁻¹⁰ cm²/W.[4] |
| Nonlinear Absorption Coefficient (β) | Data not available | Data not readily available | Can be on the order of 10⁻⁷ cm/W.[4] |
Experimental Protocols
Synthesis of this compound
While a specific synthesis protocol for this compound was not found in the search results, a general and plausible synthetic route would involve the Knoevenagel condensation of 4-pyridinecarboxaldehyde with malononitrile. This reaction is typically catalyzed by a weak base such as piperidine or pyridine.
Second-Order NLO Measurement: Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) activity.[5][6] It provides a rapid assessment of the material's ability to generate light at twice the frequency of the incident laser light.
Experimental Workflow:
-
Sample Preparation: The synthesized material is ground into a fine powder and sieved to obtain a uniform particle size.
-
Laser Source: A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.
-
Sample Holder: The powder is packed into a sample cell with transparent windows.
-
Reference Material: A standard NLO material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP) or urea, is used for comparison.[7]
-
Detection: The light transmitted through the sample is passed through a filter to block the fundamental wavelength and then detected by a photomultiplier tube (PMT).
-
Signal Analysis: The intensity of the second-harmonic signal (at 532 nm) is measured and compared to the signal from the reference material to determine the relative SHG efficiency.
Third-Order NLO Measurement: Z-Scan Technique
The Z-scan technique is a versatile method for determining the magnitude and sign of the third-order nonlinear susceptibility (χ⁽³⁾), which encompasses both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][8][9]
Experimental Workflow:
-
Laser Source: A stable, high-quality laser beam with a Gaussian profile is focused using a lens.
-
Sample Translation: The sample is moved along the z-axis (the direction of laser propagation) through the focal point of the lens.
-
Detection: The transmitted laser intensity is measured in two configurations:
-
Closed-Aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's spatial profile caused by nonlinear refraction (n₂). A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a positive n₂, while a valley followed by a peak indicates a negative n₂.
-
Open-Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured to determine the nonlinear absorption (β). A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption.
-
-
Data Analysis: The normalized transmittance curves are analyzed to extract the values of n₂ and β, from which the real and imaginary parts of χ⁽³⁾ can be calculated.
Conclusion and Future Directions
This guide provides a foundational framework for the characterization and benchmarking of the NLO properties of this compound. While direct experimental data for this compound is currently lacking, the established methodologies presented here, along with the comparative data for urea and chalcone derivatives, offer a clear path forward for its evaluation.
Future research should focus on the synthesis and experimental characterization of this compound to populate the data table presented in this guide. Such studies will be crucial in determining its potential for applications in photonics and optoelectronics, and for providing a more direct comparison with existing NLO materials. The strong donor-acceptor character of this molecule suggests that it may exhibit significant NLO properties, making it a promising candidate for further investigation.
References
- 1. NONLINEAR OPTICAL PROPERTIES OF CHALCONES [opg.optica.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chalcone-derivatives-with-strong-nonlinear-optical-activity - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. api.creol.ucf.edu [api.creol.ucf.edu]
A Comparative Guide to the Cytotoxicity of Dicyano-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Among the vast landscape of heterocyclic compounds, those bearing the dicyano (-CN)2 motif have emerged as a promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of various dicyano-substituted heterocycles, supported by experimental data, detailed methodologies, and visualizations of implicated signaling pathways.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative dicyano-substituted pyridines, thiophenes, and pyrazines against a panel of human cancer cell lines and, where available, non-cancerous cell lines. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Heterocycle Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Pyridine | Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | MCF-12a (Breast Epithelial) | > 9a concentration | [1] |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | A-549 (Lung) | 0.00803 | - | - | [2] | |
| 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (4e) | A-549 (Lung) | 0.0095 | - | - | [2] | |
| Compound 4a | HT29 (Colorectal) | 2.243 | MRC5 (Fetal Lung Fibroblast) | 2.222 | ||
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 | - | - | ||
| Thiophene | Thiophene derivative 4b | HepG2 (Liver) | Pretreatment sensitizes cells to sorafenib, IC50 decreases from 3.9 to 0.5 | - | - | |
| Thieno[2,3-b]thiophene derivative 2 | MCF-7 (Breast) | 4.42-fold more active than erlotinib | - | - | ||
| Thieno[2,3-b]thiophene derivative 2 | A549 (Lung) | 4.12-fold more active than erlotinib | - | - | ||
| Pyrazine | Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8l | MCF-7 (Breast) | 2.80 | - | - | [3] |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8l | A549 (Lung) | 2.53 | - | - | [3] | |
| Chalcone-pyrazine derivative 51 | MCF-7 (Breast) | 0.012 | - | - | [4] | |
| Chalcone-pyrazine derivative 49 | A549 (Lung) | 0.13 | - | - | [4] | |
| Cyclometalated (C^Npz^C)Au(III) Carbene Complex 2 | HL60 (Leukemia) | Submicromolar | MRC-5 (Fetal Lung Fibroblast) | Lower toxicity than cancer cells | [5] | |
| Cyclometalated (C^Npz^C)Au(III) Carbene Complex 2 | MCF-7 (Breast) | Submicromolar | MRC-5 (Fetal Lung Fibroblast) | Lower toxicity than cancer cells | [5] | |
| Cyclometalated (C^Npz^C)Au(III) Carbene Complex 2 | A549 (Lung) | 7.8 | MRC-5 (Fetal Lung Fibroblast) | Lower toxicity than cancer cells | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cytotoxicity studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
This is another colorimetric assay for the quantification of cell proliferation and viability.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
WST-1 Reagent Addition: Following the treatment period, add the WST-1 reagent directly to the culture medium in each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength above 600 nm can be used to reduce background noise.[6][7]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of dicyano-substituted heterocycles are often mediated through the induction of apoptosis. The following diagrams, generated using the DOT language, illustrate a general workflow for cytotoxicity screening and the key apoptotic signaling pathways implicated in the action of these compounds.
Caption: A generalized workflow for in vitro cytotoxicity screening of dicyano-substituted heterocycles.
Caption: The p53-mediated intrinsic apoptotic pathway activated by dicyano-substituted heterocycles.
Concluding Remarks
The compiled data indicates that dicyano-substituted heterocycles, particularly certain pyridine and pyrazine derivatives, exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating promising selectivity towards cancer cells over normal cells. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the p53 signaling pathway, leading to an increased Bax/Bcl-2 ratio and subsequent caspase activation. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of this promising class of anticancer agents.
References
- 1. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
Safety Operating Guide
Personal protective equipment for handling 1,1-dicyano-2-(pyridine-4-yl)ethylene
Essential Safety and Handling Guide for 1,1-dicyano-2-(pyridine-4-yl)ethylene
Disclaimer: This document provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for use by trained researchers, scientists, and drug development professionals. This guide is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) specific to the compound, which should be consulted if available. The presence of two cyano groups suggests that this compound should be handled with extreme caution, following all safety protocols for highly toxic cyanide compounds.
Immediate Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the presence of the dicyano functional group indicates a high potential for toxicity similar to other cyanide compounds. Cyanides are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] They can inhibit cellular respiration, leading to rapid asphyxiation.[1] Additionally, related compounds like 1,2-di(4-pyridyl)ethylene are known to cause skin and eye irritation.[2][3][4] Dust from solid compounds may also form explosive mixtures with air.[5] Therefore, this compound must be handled with stringent safety measures in place.
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment for handling this compound, based on recommendations for cyanide compounds.[1][6][7]
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Laboratory Coat | A full-length lab coat with long sleeves is required to protect against skin contact.[1] Consider a flame-resistant lab coat if working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving) | Nitrile gloves are generally sufficient for handling cyanide salts, but it is crucial to check glove compatibility with the specific compound and any solvents used.[1] Double gloving is highly recommended to provide an extra layer of protection against accidental exposure.[6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles that provide a complete seal around the eyes are mandatory to protect against dust and splashes.[1][6] A face shield should be worn over the safety goggles, especially when there is a potential for splashes or dust generation.[1][6] |
| Respiratory Protection | N95 Dust Mask or Respirator | At a minimum, an N95 dust mask should be worn to prevent inhalation of solid particles.[4] If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges for organic vapors and cyanides is required.[1][7] A respiratory protection program, including fit testing, is essential.[8] |
| Footwear | Closed-Toe Shoes | Closed-toe and closed-heel shoes are mandatory to protect feet from spills.[1] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.[6] This area should be clearly marked with warning signs indicating the presence of a highly toxic chemical.
-
Ventilation: Ensure the chemical fume hood has adequate ventilation and is functioning correctly before starting any work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible and have been recently tested.[1][6] Have a cyanide exposure first aid kit readily available.
-
Work Practice: Never work alone when handling this compound.[6] All procedures should be performed during normal working hours.
Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, treating the cloth as hazardous waste.
-
Keep the container of the compound tightly closed when not in use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and hazard symbols.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment. A pH 10 buffer solution can be used for initial decontamination of surfaces that may have come into contact with the cyanide compound, followed by a standard cleaning procedure.[6]
-
Carefully remove and dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands and arms thoroughly with soap and water after exiting the work area.
-
Spill Management
-
Minor Spill (within fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[6] Consider double bagging dry cyanide waste.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]
-
-
Waste Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as acids.[1]
-
Waste Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. 1,2-Di(4-pyridyl)ethylene 97 13362-78-2 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
